Afacifenacin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-phenyl-3-[1-[[3-(trifluoromethoxy)phenyl]methyl]piperidin-4-yl]-1,4-dihydroquinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F3N3O2/c28-27(29,30)35-22-10-6-7-19(17-22)18-32-15-13-21(14-16-32)33-25(20-8-2-1-3-9-20)23-11-4-5-12-24(23)31-26(33)34/h1-12,17,21,25H,13-16,18H2,(H,31,34)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUMFEAYOMCXAQ-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4)CC5=CC(=CC=C5)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2[C@H](C3=CC=CC=C3NC2=O)C4=CC=CC=C4)CC5=CC(=CC=C5)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236616 | |
| Record name | Afacifenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877606-63-8 | |
| Record name | Afacifenacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877606638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afacifenacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AFACIFENACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQU62QZ74P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Precision of Afacifenacin: A Deep Dive into its M3-Selective Muscarinic Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive examination of the mechanism of action of Afacifenacin (also known as Darifenacin), a potent and selective M3 muscarinic receptor antagonist. Developed for the treatment of overactive bladder (OAB), its targeted mode of action presents a significant advancement in minimizing the systemic side effects often associated with non-selective antimuscarinic agents. This document will delve into the molecular interactions, signaling pathways, and the experimental validation of this compound's pharmacological profile.
Core Mechanism: Selective Antagonism of the M3 Muscarinic Receptor
This compound functions as a competitive antagonist at the muscarinic acetylcholine (ACh) M3 receptors.[1][2] These receptors are predominantly located on the smooth muscle of the urinary bladder, gastrointestinal tract, and in salivary glands.[1][3] In patients with overactive bladder, involuntary bladder contractions are mediated by the binding of acetylcholine to M3 receptors on the detrusor muscle.[2] By selectively blocking these M3 receptors, this compound inhibits the action of acetylcholine, leading to relaxation of the detrusor muscle, an increase in bladder capacity, and a reduction in the symptoms of urgency, frequency, and urge incontinence.
The clinical efficacy of this compound in treating OAB is directly attributed to this targeted antagonism. Its high selectivity for M3 receptors over other muscarinic receptor subtypes (M1, M2, M4, M5) is a key pharmacological feature. This selectivity is believed to contribute to a more favorable side-effect profile, particularly concerning central nervous system (CNS) and cardiovascular effects, which are often mediated by M1 and M2 receptors, respectively.
Quantitative Pharmacodynamics: Receptor Binding and Selectivity
The selectivity of this compound for the M3 muscarinic receptor subtype has been quantified through various in vitro studies. These studies are crucial for understanding its targeted therapeutic action and reduced potential for off-target side effects.
| Parameter | Receptor Subtype | Value | Fold Selectivity (vs. M3) | Reference |
| Binding Affinity (Ki) | M3 | - | - | |
| M1 | - | 9-fold lower affinity | ||
| M2 | - | 59-fold lower affinity | ||
| M4 | - | 59-fold lower affinity | ||
| M5 | - | 12-fold lower affinity | ||
| Functional Affinity | M3 vs. M2 | - | 32.4-fold |
Note: Specific Ki values were not consistently available across the search results, but the fold-selectivity is well-documented.
Signaling Pathway of M3 Receptor Antagonism
The binding of acetylcholine to the M3 receptor, a Gq protein-coupled receptor, initiates a signaling cascade that leads to smooth muscle contraction. This compound, as a competitive antagonist, prevents this cascade.
Caption: M3 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Characterizing this compound
The pharmacological profile of this compound has been established through a series of key experiments. The methodologies for these are outlined below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells recombinantly expressing human M1, M2, M3, M4, or M5 receptors are cultured and harvested. The cell membranes are isolated through centrifugation.
-
Incubation: The membrane preparations are incubated with a specific tritiated radioligand (e.g., [³H]-N-methylscopolamine or subtype-selective radioligands) and varying concentrations of this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine). The IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) are calculated by non-linear regression analysis of the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation.
Functional Assays
Objective: To assess the functional antagonist activity of this compound at M2 and M3 receptors.
Methodology for M3 Receptor (Phosphoinositide Turnover):
-
Cell Culture: CHO cells expressing the human M3 receptor are cultured.
-
Agonist Stimulation: The cells are stimulated with a muscarinic agonist (e.g., carbachol) in the presence of varying concentrations of this compound.
-
Measurement: The accumulation of inositol phosphates (a downstream product of M3 receptor activation) is measured.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced response is quantified to determine its functional antagonist potency.
Methodology for M2 Receptor (cAMP Accumulation):
-
Cell Culture: CHO cells expressing the human M2 receptor are used.
-
Stimulation and Inhibition: The cells are treated with forskolin to stimulate cyclic AMP (cAMP) production. A muscarinic agonist is then added to inhibit this forskolin-stimulated cAMP accumulation (a characteristic of M2 receptor activation). This is performed in the presence of varying concentrations of this compound.
-
Measurement: The levels of cAMP are measured.
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of cAMP accumulation is determined to assess its functional antagonist activity at the M2 receptor.
Caption: Experimental workflow for characterizing this compound's receptor binding and functional activity.
Conclusion
This compound's mechanism of action is characterized by its high selectivity as a competitive antagonist for the M3 muscarinic receptor. This selectivity, validated through rigorous in vitro binding and functional assays, underpins its clinical efficacy in the treatment of overactive bladder. By precisely targeting the primary receptor responsible for detrusor muscle contraction, this compound offers a therapeutic advantage in minimizing off-target side effects. This targeted approach represents a cornerstone in the pharmacological management of OAB, providing a valuable tool for clinicians and an important area of continued research for drug development professionals.
References
Afacifenacin: An In-depth Technical Guide on a Novel Muscarinic Receptor Antagonist
Notice to the Reader: As of late 2025, detailed preclinical and clinical data for Afacifenacin, including specific binding affinities, functional assay results, and comprehensive experimental protocols, are not extensively available in the public domain. While mentioned as a muscarinic receptor antagonist in development for overactive bladder, the specific quantitative data required for a comprehensive technical guide remains proprietary or unpublished.
This guide will, therefore, provide a foundational understanding of the expected mechanism of action of this compound based on its classification as a muscarinic receptor antagonist. To illustrate the type of data and experimental approaches relevant to this class of drugs, information on the well-characterized M3 selective muscarinic antagonist, Darifenacin , will be used as a representative example. This will serve as a template for the kind of in-depth analysis that would be applied to this compound once more data becomes available.
Introduction to Muscarinic Receptor Antagonism for Overactive Bladder
Overactive bladder (OAB) is a symptom complex characterized by urinary urgency, usually with frequency and nocturia, with or without urge urinary incontinence, in the absence of urinary tract infection or other obvious pathology. The pathophysiology of OAB often involves involuntary contractions of the detrusor muscle, which is primarily mediated by the parasympathetic nervous system through the release of acetylcholine (ACh). ACh acts on muscarinic receptors, with the M3 subtype being the principal mediator of detrusor contraction.
Muscarinic receptor antagonists competitively block the effects of ACh at these receptors, leading to relaxation of the detrusor muscle, an increase in bladder capacity, and a reduction in the symptoms of OAB. The five muscarinic receptor subtypes (M1-M5) are distributed throughout the body, and a lack of selectivity for the M3 receptor can lead to off-target side effects such as dry mouth (M1/M3 in salivary glands), constipation (M3 in the gastrointestinal tract), and central nervous system effects (M1 in the brain). This compound is anticipated to be a selective antagonist for the M3 receptor to minimize such side effects.
Mechanism of Action and Signaling Pathways
This compound, as a muscarinic receptor antagonist, is expected to competitively inhibit the binding of acetylcholine to muscarinic receptors on smooth muscle cells of the bladder. The primary target is the M3 muscarinic acetylcholine receptor (mAChR).
M3 Receptor Signaling Pathway (Gq-coupled):
Upon binding of acetylcholine, the M3 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 family of G-proteins. This initiates a signaling cascade resulting in smooth muscle contraction. Antagonism by a compound like this compound would block this pathway.
Caption: M3 receptor signaling pathway and the inhibitory action of an antagonist.
Quantitative Data (Representative Data for Darifenacin)
The following tables summarize the kind of quantitative data that would be essential for characterizing this compound. The data presented here is for the M3 selective antagonist, Darifenacin.
Table 1: Muscarinic Receptor Binding Affinities (Ki values) of Darifenacin
| Receptor Subtype | Ki (nM) | Selectivity Ratio (Ki M2 / Ki M3) | Selectivity Ratio (Ki M1 / Ki M3) |
| M1 | 6.3 | - | 9.0 |
| M2 | 39.8 | 59.4 | - |
| M3 | 0.67 | - | - |
| M4 | 40.7 | 60.7 | - |
| M5 | 8.9 | 13.3 | - |
Data compiled from representative preclinical studies. Ki values are a measure of binding affinity; a lower value indicates higher affinity.
Table 2: Functional Antagonist Potency (IC50 values) of Darifenacin
| Assay | Tissue/Cell Line | Receptor Target | IC50 (nM) |
| Inhibition of Carbachol-induced Contraction | Guinea Pig Bladder | M3 | 8.9 |
| Inhibition of Carbachol-induced Contraction | Guinea Pig Ileum | M3 | 12.6 |
| Inhibition of Pilocarpine-induced Salivation | Rat Salivary Gland | M1/M3 | 31.6 |
IC50 values represent the concentration of the antagonist required to inhibit 50% of the maximal agonist response.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel muscarinic receptor antagonists. Below are representative protocols for key experiments.
Radioligand Binding Assays
This assay determines the binding affinity (Ki) of a test compound for different muscarinic receptor subtypes.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing human recombinant M1, M2, M3, M4, or M5 receptors are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the test compound (this compound).
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value is determined from these curves.
-
Ki Calculation: The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
In Vitro Functional Assays (e.g., Organ Bath Studies)
These assays measure the functional potency of an antagonist in inhibiting agonist-induced smooth muscle contraction.
Methodology:
-
Tissue Preparation: Smooth muscle strips from guinea pig bladder or ileum are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
Contraction Induction: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is established to determine the maximal contractile response.
-
Antagonist Incubation: The tissues are then incubated with a specific concentration of the antagonist (this compound) for a defined period.
-
Post-Antagonist Agonist Response: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the antagonist's potency, often expressed as a pA2 value or by determining the IC50 for inhibition of a submaximal agonist concentration.
Preclinical and Clinical Development (Anticipated)
The development pathway for this compound would be expected to follow a standard trajectory for pharmaceuticals.
Preclinical Phase:
-
In vitro characterization of binding and functional activity.
-
In vivo studies in animal models (e.g., rats, guinea pigs) to assess efficacy in reducing bladder contractions and to evaluate the selectivity for the bladder over other organs (e.g., salivary glands).
-
Pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicology studies.
Clinical Phase:
-
Phase I: Evaluation of safety, tolerability, and pharmacokinetics in healthy volunteers.
-
Phase II: Dose-ranging studies to determine the optimal dose for efficacy and safety in patients with OAB.
-
Phase III: Large-scale, randomized, placebo-controlled trials to confirm efficacy and safety in a broader patient population.
-
Regulatory Submission and Approval: Submission of a New Drug Application (NDA) to regulatory authorities like the FDA and EMA.
Conclusion
While specific data on this compound is not yet publicly available, its classification as a muscarinic receptor antagonist for the treatment of overactive bladder places it within a well-understood class of therapeutic agents. The technical information and methodologies presented in this guide, using Darifenacin as a proxy, outline the necessary framework for the comprehensive evaluation of this compound. As data from preclinical and clinical studies emerge, a more detailed and specific technical guide can be compiled. The key determinants of its clinical utility will be its selectivity for the M3 receptor subtype, its efficacy in managing OAB symptoms, and its overall safety and tolerability profile.
The Discovery and Synthesis of Darifenacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of Darifenacin, a potent and selective M3 muscarinic receptor antagonist. It is intended for researchers, scientists, and professionals involved in drug development. This document details the pharmacological properties of Darifenacin, presents its signaling pathway, and offers a comprehensive, step-by-step synthetic protocol. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
Darifenacin, marketed under the trade name Enablex®, is a medication used for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1][2] Its therapeutic effect stems from its selective antagonism of the M3 muscarinic acetylcholine receptors, which are primarily responsible for mediating bladder muscle contractions.[3] This selectivity for the M3 receptor subtype is a key characteristic of Darifenacin, potentially offering a favorable side-effect profile compared to non-selective antimuscarinic agents.[4]
Discovery and Pharmacological Profile
The development of Darifenacin was driven by the need for a more selective pharmacotherapy for OAB, aiming to minimize the adverse effects associated with older, non-selective antimuscarinic drugs.
Mechanism of Action
Darifenacin is a competitive antagonist of muscarinic acetylcholine receptors, with a significantly higher affinity for the M3 subtype compared to M1, M2, M4, and M5. The M3 receptors are predominantly located on the detrusor muscle of the bladder, where their activation by acetylcholine leads to muscle contraction. By blocking these receptors, Darifenacin reduces involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of OAB.
Signaling Pathway
The binding of acetylcholine to M3 receptors on the detrusor muscle initiates a signaling cascade involving the hydrolysis of phosphoinositides, which ultimately leads to muscle contraction. Darifenacin competitively inhibits this initial binding step, thereby blocking the downstream signaling pathway.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for Darifenacin, including its binding affinities for muscarinic receptor subtypes and its inhibitory concentrations.
Table 1: Muscarinic Receptor Binding Affinities (pKi)
| Compound | M1 | M2 | M3 | M4 | M5 |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |
Source: Data presented as mean pKi values.
Table 2: Inhibitory Constants (Ki) and IC50 Values
| Parameter | Value | Receptor/Channel | Notes |
| Ki | 3.1 nM | M3 Receptor | - |
| IC50 | 276 nM | hERG Channel | Safety margin of 89-fold vs. M3 affinity. |
| IC50 | 0.34 µM | Kv currents | In coronary arterial smooth muscle cells. |
Synthesis of Darifenacin
The synthesis of Darifenacin involves the N-alkylation of a chiral pyrrolidine derivative with a substituted benzofuran. The following sections provide a detailed experimental protocol for a common synthetic route.
Synthetic Scheme
Experimental Protocol
Step 1: Synthesis of (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide (Darifenacin free base)
-
To a stirred solution of 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine (5.6 g, 0.02 mol) in acetonitrile, add anhydrous potassium carbonate (K₂CO₃).
-
Add 5-(2-bromoethyl)benzo[2,3-b]furan (4.54 g, 0.02 mol) to the reaction mixture.
-
Reflux the mixture for an appropriate time until the reaction is complete (monitor by TLC or HPLC).
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude Darifenacin free base.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of dichloromethane and methanol).
Step 2: Formation of Darifenacin Hydrobromide
-
Dissolve the purified Darifenacin free base in a suitable solvent such as acetone.
-
To this solution, add 48% aqueous hydrobromic acid (HBr) dropwise with stirring.
-
Continue stirring until precipitation is complete.
-
Filter the precipitated solid, wash with a small amount of cold acetone, and dry under vacuum to yield Darifenacin hydrobromide.
-
The final product can be recrystallized from a suitable solvent system (e.g., acetone/water or acetic acid/water) to achieve high purity.
Analytical Methods
High-performance liquid chromatography (HPLC) is a standard method for determining the purity of Darifenacin and for quantifying its related substances.
Representative HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.02M potassium dihydrogen phosphate, pH adjusted to 7 with triethylamine) and an organic modifier like acetonitrile and/or methanol. A common ratio is 40:30:30 (v/v/v) buffer:acetonitrile:methanol.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 280 nm.
-
Retention Time: The retention time for Darifenacin under these conditions is approximately 4.2 minutes.
Clinical Efficacy
Clinical trials have demonstrated the efficacy of Darifenacin in treating the symptoms of overactive bladder.
Table 3: Summary of Clinical Trial Data
| Parameter | Darifenacin 7.5 mg/day | Darifenacin 15 mg/day | Placebo |
| Reduction in incontinence episodes/week | -68.4% | -76.8% | - |
| Reduction in micturition frequency | Significant vs. placebo | Significant vs. placebo | - |
| Increase in bladder capacity | Significant vs. placebo | Significant vs. placebo | - |
Source: Pooled data from three Phase III clinical trials.
Conclusion
Darifenacin is a well-established, selective M3 muscarinic receptor antagonist that offers an effective treatment for overactive bladder. Its synthesis is achievable through standard organic chemistry techniques, and its pharmacological profile is well-characterized. This guide provides a comprehensive overview of the key technical aspects related to the discovery and synthesis of Darifenacin, serving as a valuable resource for professionals in the field of drug development.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. WO2007076157A2 - Processes for preparing darifenacin hydrobromide - Google Patents [patents.google.com]
- 3. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
Pharmacological Profile of Darifenacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Darifenacin is a potent and selective muscarinic M3 receptor antagonist.[1] This technical guide provides a comprehensive overview of the pharmacological profile of darifenacin, a competitive antagonist of muscarinic receptors utilized in the treatment of overactive bladder (OAB).[2][3] By selectively targeting the M3 receptor subtype, darifenacin effectively reduces urinary bladder smooth muscle contractions while potentially minimizing side effects associated with non-selective antimuscarinic agents.[2][4] This document details its mechanism of action, receptor binding affinity, pharmacokinetics, pharmacodynamics, and clinical efficacy, supported by experimental data and visualizations to facilitate a deeper understanding for research and development professionals.
Introduction
Overactive bladder is a chronic condition characterized by symptoms of urinary urgency, frequency, and urge incontinence. The pathophysiology of OAB is primarily linked to involuntary contractions of the detrusor muscle, which is densely populated with muscarinic acetylcholine receptors, particularly the M3 subtype. Darifenacin (marketed as Enablex®) is an anticholinergic agent designed to selectively antagonize these M3 receptors, thereby increasing bladder capacity and reducing the frequency and urgency of urination. Its selectivity for the M3 receptor is a key characteristic that distinguishes it from other antimuscarinic drugs.
Mechanism of Action
Darifenacin functions as a competitive antagonist at muscarinic acetylcholine receptors. Acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, stimulates detrusor muscle contraction by binding to M3 receptors. Darifenacin blocks this interaction, leading to relaxation of the bladder smooth muscle. This antagonism results in an increased bladder capacity and a reduction in the number of involuntary detrusor contractions.
Signaling Pathway of M3 Receptor Antagonism
The binding of acetylcholine to the M3 receptor, a Gq-protein coupled receptor, activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction. Darifenacin competitively inhibits the initial step of this cascade.
Pharmacodynamics
Receptor Binding Affinity
In vitro studies have demonstrated darifenacin's high affinity for the M3 muscarinic receptor subtype compared to other subtypes (M1, M2, M4, and M5). This selectivity is thought to contribute to its favorable side-effect profile, as M1 receptors are involved in cognitive function and M2 receptors mediate cardiac function.
Table 1: Muscarinic Receptor Binding Affinities (pKi) of Darifenacin and Other Antimuscarinic Agents
| Compound | M1 | M2 | M3 | M4 | M5 | M3 Selectivity over M2 |
|---|---|---|---|---|---|---|
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | 59-fold |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | 3-fold |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | 13-fold |
Data presented as mean pKi values. A higher pKi value indicates greater binding affinity. Data sourced from competitive binding assays.
Experimental Protocol: Receptor Binding Assay
Objective: To determine the binding affinity of darifenacin for human recombinant muscarinic receptor subtypes (M1-M5).
Materials:
-
CHO-K1 cell lines stably expressing human M1, M2, M3, M4, or M5 receptors.
-
[N-methyl-3H]-scopolamine ([3H]NMS) as the radioligand.
-
HEPES buffer (20 mM, pH 7.4).
-
Darifenacin and other test compounds at various concentrations.
-
Atropine (1 µM) to define non-specific binding.
-
Glass fiber filters and a scintillation counter.
Procedure:
-
Cell membranes from the CHO-K1 cell lines are prepared and homogenized.
-
Competition binding experiments are conducted by incubating the cell membranes with a fixed concentration of [3H]NMS (0.1-0.4 nM) and varying concentrations of the antagonist (e.g., darifenacin).
-
Incubations are carried out at 20°C in HEPES buffer.
-
Following incubation, the mixture is filtered through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of 1 µM atropine.
-
IC50 values (the concentration of antagonist that inhibits 50% of specific [3H]NMS binding) are calculated from the competition curves.
-
Ki values (inhibition constants) are derived from the IC50 values using the Cheng-Prusoff equation.
Urodynamic Effects
Cystometric studies in patients with involuntary detrusor contractions have shown that darifenacin treatment leads to an increased bladder capacity, a higher volume threshold for unstable contractions, and a reduced frequency of these contractions.
Pharmacokinetics
Absorption, Distribution, Metabolism, and Excretion (ADME)
Darifenacin is administered as an extended-release tablet. Following oral administration, peak plasma concentrations are reached in approximately 7 hours, with steady-state concentrations achieved by the sixth day of dosing. The oral bioavailability is estimated to be between 15% and 19% for the 7.5 mg and 15 mg tablets, respectively. Darifenacin is highly protein-bound (approximately 98%), primarily to alpha-1-acid-glycoprotein.
The drug is extensively metabolized in the liver by the cytochrome P450 enzymes CYP2D6 and CYP3A4. The main metabolic pathways include monohydroxylation, dihydrobenzofuran ring opening, and N-dealkylation. Approximately 60% of the metabolites are excreted in the urine and 40% in the feces. The elimination half-life after chronic dosing is approximately 13-19 hours.
Table 2: Summary of Darifenacin Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Time to Peak Plasma Concentration (Tmax) | ~7 hours |
| Oral Bioavailability | 15-19% |
| Protein Binding | ~98% |
| Volume of Distribution (Vss) | 163 L |
| Metabolism | Hepatic (CYP2D6, CYP3A4) |
| Elimination Half-life | 13-19 hours |
| Excretion | 60% urine, 40% feces |
Experimental Workflow: Pharmacokinetic Analysis
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy of darifenacin in treating OAB. Long-term studies, extending up to two years, have shown sustained improvements in OAB symptoms, including a significant reduction in the number of urge incontinence episodes per week. In a study of patients dissatisfied with prior antimuscarinic therapy, treatment with darifenacin resulted in significant improvements in the Patient's Perception of Bladder Condition (PPBC) and other OAB symptoms.
The most commonly reported adverse events are consistent with its antimuscarinic properties and include dry mouth and constipation. Due to its M3 selectivity, darifenacin is believed to have a lower incidence of central nervous system side effects compared to non-selective agents.
Drug-Drug Interactions
Darifenacin's metabolism via CYP2D6 and CYP3A4 makes it susceptible to interactions with inhibitors and inducers of these enzymes. Co-administration with potent CYP3A4 inhibitors, such as ketoconazole, can significantly increase darifenacin exposure. Caution is advised when darifenacin is used concomitantly with other anticholinergic agents, as this may increase the frequency and severity of side effects.
Conclusion
Darifenacin is a selective M3 muscarinic receptor antagonist with a well-defined pharmacological profile. Its high affinity for the M3 receptor subtype provides a targeted mechanism for the treatment of overactive bladder, leading to significant and sustained improvements in symptoms. The pharmacokinetic properties of the extended-release formulation allow for once-daily dosing. While classic antimuscarinic side effects can occur, its receptor selectivity may offer a favorable tolerability profile. This comprehensive guide provides essential technical information for researchers and clinicians involved in the study and application of darifenacin and related compounds.
References
In Vitro Characterization of Afacifenacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological properties of Afacifenacin (also known as Darifenacin), a potent and selective antagonist of the muscarinic M3 receptor. The information herein is curated for professionals in the fields of pharmacology and drug development, offering detailed experimental methodologies, quantitative data, and visual representations of key biological processes. This compound is primarily indicated for the treatment of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence.[1][2][3] Its therapeutic effect is mediated by the blockade of M3 receptors in the detrusor muscle of the bladder, which are the primary mediators of bladder contraction.[4]
Core Pharmacological Profile: Competitive Antagonism at Muscarinic Receptors
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[5] By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine, from exerting its effects, thereby attenuating cholinergically-mediated physiological responses, most notably the contraction of the urinary bladder's smooth muscle.
Quantitative Data Summary: Binding Affinity and Selectivity
The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been extensively studied using radioligand binding assays. These experiments are typically conducted using membrane preparations from Chinese hamster ovary (CHO) cells that have been engineered to express specific human muscarinic receptor subtypes.
Table 1: Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity Constant (Ki) | Selectivity Ratio (vs. M3) | Reference |
| M1 | ~9-fold lower than M3 | 9 | |
| M2 | ~59-fold lower than M3 | 59 | |
| M3 | High Affinity | 1 | |
| M4 | ~60-fold lower than M3 | 60 | |
| M5 | ~12-fold lower than M3 | 12 |
This compound demonstrates a pronounced selectivity for the M3 receptor subtype. In vitro studies have consistently shown a significantly higher affinity for the M3 receptor as compared to the M1, M2, M4, and M5 subtypes. This M3-selective profile is a key attribute, as it is believed to contribute to the drug's targeted efficacy in the bladder while minimizing the potential for side effects that can arise from the blockade of other muscarinic receptor subtypes in different organs. For example, the lower affinity for M1 and M2 receptors may account for the reduced incidence of adverse effects on cognitive function and cardiovascular parameters, respectively.
Detailed Experimental Protocols
Radioligand Binding Assays
Objective: To quantify the binding affinity (expressed as the inhibition constant, Ki) of this compound for each of the five human muscarinic receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells, each line stably transfected to express one of the five human muscarinic receptor subtypes (M1-M5), are cultured under standard conditions. Upon reaching confluence, the cells are harvested, and crude membrane preparations are isolated through a process of homogenization and differential centrifugation.
-
Competitive Binding Incubation: The prepared cell membranes are incubated in a buffered solution containing a known concentration of a specific tritiated radioligand and a range of concentrations of the unlabeled test compound, this compound. Commonly employed radioligands include the non-selective antagonist [3H]N-methylscopolamine (NMS), or subtype-preferring radioligands such as [3H]pirenzepine for M1, [3H]AF-DX 384 for M2, and [3H]4-DAMP for M3. These incubations are typically carried out at a controlled temperature (e.g., 22°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation and Quantification: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed to remove any non-specifically bound radioactivity. The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined by conducting the assay in the presence of a saturating concentration of a potent, non-labeled muscarinic antagonist, such as atropine. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is calculated by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. The inhibition constant (Ki) is then derived from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand used.
Functional Assays: Phosphoinositide Turnover
Objective: To evaluate the functional antagonist activity of this compound at the M3 muscarinic receptor.
Methodology:
-
Cell Culture and Labeling: CHO cells expressing the human recombinant M3 receptor are cultured and pre-labeled with [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Agonist Stimulation and Antagonist Inhibition: The pre-labeled cells are then exposed to a muscarinic agonist, such as carbachol, in the presence of varying concentrations of this compound.
-
Measurement of Inositol Phosphate Accumulation: Activation of the M3 receptor by the agonist stimulates phospholipase C, which hydrolyzes PIP2 to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). The total accumulation of [3H]inositol phosphates is then quantified as a measure of receptor activation.
-
Data Analysis: The ability of this compound to inhibit the agonist-induced accumulation of inositol phosphates is determined, and a concentration-response curve is generated to calculate the functional affinity of the antagonist.
Visualizations: Signaling Pathways and Experimental Workflows
M3 Muscarinic Receptor Signaling and Inhibition by this compound
Caption: M3 muscarinic receptor signaling and its inhibition by this compound.
General Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Darifenacin: Pharmacology and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. go.drugbank.com [go.drugbank.com]
The Modulatory Role of Selective M3 Receptor Antagonists on Bladder Afferent Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia.[1] The underlying pathophysiology is complex and involves both myogenic and neurogenic mechanisms.[2][3] A key element in the manifestation of OAB symptoms is the sensitization of bladder afferent pathways, which transmit sensory information from the bladder to the central nervous system.[3][4] This guide explores the effect of selective M3 muscarinic receptor antagonists, with a focus on darifenacin as a representative agent, on these critical neural pathways. Darifenacin is a potent and selective antagonist of the M3 muscarinic receptor subtype, which is the primary mediator of bladder muscle contraction.
Core Mechanism of Action
The detrusor muscle of the bladder is richly innervated by parasympathetic nerves that release acetylcholine (ACh). ACh stimulates M3 muscarinic receptors on the detrusor smooth muscle, leading to contraction and micturition. In OAB, involuntary detrusor contractions are a hallmark. Selective M3 receptor antagonists like darifenacin competitively block the binding of ACh to M3 receptors, thereby reducing these involuntary contractions and increasing bladder capacity.
Beyond the direct effect on the detrusor muscle, emerging evidence suggests that M3 receptors are also involved in modulating bladder afferent nerve activity. The urothelium and suburothelial layers contain M3 receptors, and their stimulation may lead to the release of signaling molecules, such as ATP, which in turn activate afferent nerve endings. By blocking these M3 receptors, selective antagonists can indirectly reduce afferent nerve firing, thus diminishing the sensation of urgency.
Quantitative Data on Afferent Nerve Modulation
Preclinical studies have provided quantitative insights into the effects of selective M3 antagonists on bladder afferent nerve activity. The following tables summarize key findings from a study investigating the impact of darifenacin on Aδ and C-fiber activity in the rat pelvic nerve.
Table 1: Effect of Darifenacin on Aδ-Fiber Activity in Rat Bladder
| Time After Administration | Afferent Nerve Activity (% of Control) | P-value |
| 30 min | 86 ± 27% | >0.05 |
| 60 min | 69 ± 32% | <0.05 |
| 90 min | 56 ± 36% | <0.05 |
| 120 min | 61 ± 49% | >0.05 |
Table 2: Effect of Darifenacin on C-Fiber Activity in Rat Bladder
| Time After Administration | Afferent Nerve Activity (% of Control) | P-value |
| 30 min | 70 ± 39% | <0.05 |
| 60 min | 57 ± 49% | <0.05 |
| 90 min | 45 ± 42% | <0.01 |
| 120 min | 47 ± 43% | <0.01 |
These data indicate that darifenacin significantly reduces the firing rate of both Aδ and C-fibers, with a more pronounced and sustained effect on C-fibers, which are often associated with nociceptive and pathological signaling.
Table 3: Muscarinic Receptor Selectivity Profile of Darifenacin
| Receptor Subtype | Selectivity vs. M3 |
| M1 | Lower affinity |
| M2 | Lower affinity |
| M4 | 59-fold lower affinity |
| M5 | 12-fold lower affinity |
This high selectivity for the M3 receptor subtype is thought to contribute to a favorable side-effect profile, with a lower incidence of adverse effects mediated by other muscarinic receptor subtypes, such as those in the central nervous system (M1) and heart (M2).
Experimental Protocols
The following sections detail the methodologies employed in key experiments to elucidate the effects of selective M3 antagonists on bladder afferent pathways.
In-vivo Single-Fiber Recording of Bladder Afferent Nerves in Rats
This protocol is based on the methodology described for investigating the effects of darifenacin on bladder afferent activity.
1. Animal Preparation:
-
Female Sprague-Dawley rats are anesthetized.
-
A tracheal cannula is inserted to ensure a clear airway.
-
The abdomen is opened via a midline incision, and the bladder and pelvic nerves are exposed.
2. Bladder Catheterization:
-
A catheter is inserted into the bladder through the dome for bladder filling and pressure measurement.
3. Nerve Dissection and Fiber Isolation:
-
The L6 dorsal root is exposed via laminectomy.
-
Fine filaments are teased from the dorsal root and placed on a recording electrode.
-
Single afferent fibers innervating the bladder are identified by their response to bladder distension.
4. Data Recording:
-
Bladder pressure and afferent nerve activity are recorded simultaneously.
-
The bladder is filled with saline at a constant rate to evoke nerve firing.
-
Baseline afferent activity is recorded.
5. Drug Administration:
-
Darifenacin (e.g., 0.1 mg/kg) is administered intravenously.
-
Afferent nerve activity is recorded at specific time points post-administration (e.g., 30, 60, 90, and 120 minutes).
6. Data Analysis:
-
The firing frequency of single units is analyzed.
-
Fibers are classified as Aδ or C-fibers based on their conduction velocity.
-
Changes in afferent activity after drug administration are compared to baseline levels.
Radioligand Binding Assays for Receptor Selectivity
This protocol outlines the general procedure for determining the binding affinity of a compound to different muscarinic receptor subtypes.
1. Membrane Preparation:
-
Cell lines expressing specific human muscarinic receptor subtypes (M1-M5) are cultured.
-
Cell membranes are harvested and prepared.
2. Binding Assay:
-
Membrane preparations are incubated with a radiolabeled ligand that binds to muscarinic receptors (e.g., [3H]-N-methylscopolamine).
-
Increasing concentrations of the test compound (e.g., darifenacin) are added to compete with the radioligand for receptor binding.
3. Measurement of Radioactivity:
-
After incubation, the bound and free radioligand are separated.
-
The amount of bound radioactivity is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value to represent the affinity of the compound for the receptor subtype.
-
Selectivity is determined by comparing the Ki values across the different receptor subtypes.
Visualizations
Signaling Pathway of M3 Receptor Antagonism in the Bladder
Caption: M3 receptor antagonist blocks ACh, inhibiting bladder contraction and afferent signaling.
Experimental Workflow for In-Vivo Afferent Nerve Recording
Caption: Workflow for in-vivo bladder afferent nerve activity recording in response to a drug.
Logical Relationship in OAB Pathophysiology and Treatment
Caption: M3 antagonists alleviate OAB symptoms by targeting both motor and sensory pathways.
Conclusion
Selective M3 muscarinic receptor antagonists, exemplified by darifenacin, represent a cornerstone in the pharmacological management of overactive bladder. Their mechanism of action extends beyond the direct relaxation of the detrusor muscle to include the modulation of bladder afferent pathways. The quantitative data from preclinical studies demonstrate a significant reduction in the firing of both Aδ and C-fibers, providing a neurophysiological basis for the observed clinical efficacy in reducing urgency and frequency. The detailed experimental protocols provided herein offer a framework for future research in this area, enabling the continued development of more targeted and effective therapies for OAB. The high selectivity of agents like darifenacin for the M3 receptor underscores a key strategy in drug development to maximize therapeutic benefit while minimizing off-target side effects.
References
- 1. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurophysiological modeling of bladder afferent activity in the rat overactive bladder model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bladder Afferent Signaling: Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Afferent Nerve Regulation of Bladder Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Profile of Afacifenacin: A Look into a Novel Urological Agent
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This technical guide addresses the current public knowledge surrounding Afacifenacin, a therapeutic agent for overactive bladder (OAB), and delves into the well-established structural activity relationship (SAR) of Darifenacin, a related compound in the same therapeutic class.
This compound: An Agent of Limited Disclosure
This compound, also known as SMP-986, emerged from a collaboration between Dainippon Sumitomo Pharma (now Sumitomo Pharma) and Nippon Shinyaku.[1] Publicly available information from 2013 positioned this compound as a promising candidate for the treatment of OAB, having reached Phase II clinical trials in the United States, Europe, and Japan.[1]
What set this compound apart was its proposed dual mechanism of action: a non-selective muscarinic receptor antagonism combined with the inhibition of the bladder afferent pathway via sodium channel blockade.[1] This combination held the potential for a more comprehensive treatment of OAB symptoms, including urinary urgency, frequency, and incontinence, with a potentially lower incidence of side effects like dry mouth that are common with purely antimuscarinic agents.[1]
Despite this intriguing profile, detailed information regarding the chemical structure, synthesis, and, most critically, the structural activity relationship of this compound has not been made publicly available. Without the foundational knowledge of its molecular scaffold and the impact of structural modifications on its dual activities, a comprehensive SAR analysis remains elusive.
Darifenacin: A Case Study in M3 Receptor Selectivity
In contrast to the opacity surrounding this compound, Darifenacin is a well-documented and widely used M3 selective muscarinic receptor antagonist for the treatment of OAB.[1] Its established SAR provides valuable insights for drug development professionals working in this therapeutic area. Darifenacin's chemical structure is (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide.
Mechanism of Action
Darifenacin functions as a competitive antagonist at muscarinic acetylcholine receptors. The M3 receptor subtype is the primary mediator of bladder smooth muscle contraction (detrusor muscle). By selectively blocking these receptors, Darifenacin leads to detrusor muscle relaxation, an increase in bladder capacity, and a reduction in the urgency and frequency of urination.
Structural Activity Relationship of Darifenacin Analogs
The SAR of Darifenacin and related compounds highlights key structural features essential for M3 receptor affinity and selectivity.
| Moiety | Structural Feature | Impact on Activity |
| Diphenylacetamide | Two phenyl rings attached to a quaternary carbon bearing an amide group. | Crucial for high-affinity binding to the muscarinic receptor. The lipophilic nature of the phenyl groups likely engages with hydrophobic pockets within the receptor. |
| Pyrrolidine Ring | A five-membered saturated nitrogen-containing ring. The (S)-enantiomer is the more active form. | Acts as a central scaffold. The tertiary amine is essential for interaction with the receptor, likely forming an ionic bond with an aspartate residue in the binding site. |
| Ethyl Linker | A two-carbon chain connecting the pyrrolidine nitrogen to the dihydrobenzofuran group. | The length of the linker is important for optimal positioning of the terminal aromatic group within the receptor. |
| Dihydrobenzofuran Group | A bicyclic aromatic ether. | Contributes to the overall lipophilicity and may engage in additional hydrophobic or van der Waals interactions within the receptor, enhancing binding affinity and selectivity. |
A generalized SAR for Darifenacin-like molecules can be summarized as follows:
-
Quaternary Carbon with Aromatic Rings: Essential for high potency.
-
Tertiary Amine: A key pharmacophoric feature for muscarinic antagonists.
-
Optimal Linker Length: A two- to three-atom chain between the amine and the terminal aromatic group is generally preferred.
-
Terminal Aromatic/Heterocyclic System: Influences selectivity and overall affinity.
Experimental Protocols
The determination of the binding affinity and selectivity of muscarinic receptor antagonists like Darifenacin typically involves competitive radioligand binding assays.
Radioligand Binding Assay Protocol
Objective: To determine the inhibition constant (Ki) of a test compound for muscarinic receptor subtypes.
Materials:
-
Membrane preparations from cells expressing recombinant human muscarinic receptor subtypes (M1, M2, M3, M4, M5).
-
Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compounds (e.g., Darifenacin and its analogs).
-
Atropine (a non-selective muscarinic antagonist for determining non-specific binding).
-
Assay buffer (e.g., phosphate-buffered saline).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
Control Wells: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of atropine).
-
Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data: Muscarinic Receptor Binding Affinities
The following table summarizes the reported binding affinities (pKi values) of Darifenacin for the five human muscarinic receptor subtypes. The pKi is the negative logarithm of the Ki value, with higher values indicating greater binding affinity.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |
Data compiled from publicly available pharmacological studies.
These data quantitatively demonstrate Darifenacin's high affinity and selectivity for the M3 receptor subtype over the other muscarinic receptor subtypes. Specifically, it shows a significantly higher affinity for M3 receptors compared to M2 receptors, which are predominant in the heart, and M1 receptors, which are involved in cognitive function. This selectivity profile is consistent with its clinical efficacy in treating OAB with a reduced risk of certain side effects.
References
Preclinical Studies on Afacifenacin: A Technical Overview
Notice: As of late 2025, detailed preclinical data on Afacifenacin, a novel anticholinergic agent for the treatment of overactive bladder (OAB), is not extensively available in the public domain. The compound is noted to be in early-stage development, with most proprietary data held by the developing pharmaceutical entity.
To provide a comprehensive technical guide for researchers, scientists, and drug development professionals, this document will detail the preclinical assessment of a representative and well-characterized M3 muscarinic receptor antagonist, Darifenacin . The methodologies, data presentation, and signaling pathways described herein are illustrative of the standard preclinical evaluation for a compound in this therapeutic class and are anticipated to be analogous to the studies this compound is undergoing.
Introduction to M3 Receptor Antagonists for Overactive Bladder
Overactive bladder is a clinical syndrome characterized by urinary urgency, usually accompanied by frequency and nocturia, with or without urge urinary incontinence, in the absence of urinary tract infection or other obvious pathology. The pathophysiology of OAB often involves involuntary contractions of the detrusor muscle, which is richly innervated by the parasympathetic nervous system. Acetylcholine (ACh) released from parasympathetic nerves stimulates muscarinic receptors on the detrusor smooth muscle, with the M3 subtype being the primary mediator of bladder contraction.
M3 selective receptor antagonists, like Darifenacin and presumably this compound, are designed to competitively block the action of ACh at M3 receptors in the bladder. This antagonism leads to relaxation of the detrusor muscle, an increase in bladder capacity, and a reduction in the symptoms of OAB. A key objective in the preclinical development of these agents is to demonstrate selectivity for the M3 receptor to minimize side effects associated with the blockade of other muscarinic receptor subtypes (e.g., M1 in the brain, M2 in the heart).
Preclinical Pharmacology of Darifenacin
In Vitro Receptor Binding and Selectivity
Preclinical evaluation of M3 receptor antagonists begins with in vitro studies to determine the compound's binding affinity and selectivity for the target receptor. These studies typically involve radioligand binding assays using cell lines expressing recombinant human muscarinic receptor subtypes.
| Receptor Subtype | Darifenacin Ki (nM) | Fold Selectivity (vs. M3) |
| M3 | 0.8 | - |
| M1 | 9.0 | 11.3 |
| M2 | 47 | 58.8 |
| M4 | 47 | 58.8 |
| M5 | 10.0 | 12.5 |
Experimental Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for different muscarinic receptor subtypes.
-
Methodology:
-
Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably transfected with human M1, M2, M3, M4, or M5 receptors are prepared.
-
Membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine) and varying concentrations of the test compound.
-
Following incubation, bound and free radioligand are separated by rapid filtration.
-
Radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Models of Detrusor Overactivity
Animal models are essential for evaluating the in vivo efficacy of candidate drugs for OAB. Common models include those with surgically-induced bladder outlet obstruction or chemically-induced bladder irritation.
Experimental Protocol: Cystometry in Anesthetized Rats
-
Objective: To assess the effect of the test compound on bladder function, including bladder capacity, voiding pressure, and non-voiding contractions.
-
Methodology:
-
Female Sprague-Dawley rats are anesthetized (e.g., with urethane).
-
A catheter is inserted into the bladder via the urethra or directly through the dome for saline infusion and pressure measurement. A second catheter may be placed in a femoral vein for drug administration.
-
The bladder is continuously filled with saline at a constant rate to elicit rhythmic bladder contractions.
-
Baseline cystometric parameters are recorded, including bladder capacity (infused volume at the onset of micturition), micturition pressure, and the frequency and amplitude of non-voiding contractions.
-
The test compound is administered intravenously, and cystometric parameters are recorded for a defined period to assess drug effect.
-
Preclinical Pharmacokinetics of Darifenacin
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies are typically conducted in several animal species, including rodents and non-rodents.
| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | Oral | 1.5 | 150 | 450 | 30 |
| Dog | Oral | 2.0 | 100 | 600 | 25 |
Experimental Protocol: Pharmacokinetic Study in Rats
-
Objective: To determine key pharmacokinetic parameters of the test compound following oral and intravenous administration.
-
Methodology:
-
Male and female rats are fasted overnight prior to dosing.
-
A cannula is surgically implanted in the jugular vein for serial blood sampling.
-
For oral administration, the compound is administered by gavage. For intravenous administration, the compound is infused through a separate cannula.
-
Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
Plasma concentrations of the parent drug and major metabolites are quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic parameters (Tmax, Cmax, AUC, half-life, clearance, volume of distribution, and bioavailability) are calculated using non-compartmental analysis.
-
Preclinical Toxicology of Darifenacin
Toxicology studies are performed to identify potential adverse effects of a drug candidate and to determine a safe dose for first-in-human studies. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations.
| Study Type | Species | Duration | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) |
| Single Dose Toxicity | Rat, Dog | 24 hours | Low acute toxicity. | >100 mg/kg |
| Repeat Dose Toxicity | Rat | 4 weeks | At high doses, decreased body weight gain, increased liver weight. | 10 mg/kg/day |
| Repeat Dose Toxicity | Dog | 4 weeks | At high doses, mydriasis, decreased heart rate. | 5 mg/kg/day |
| Safety Pharmacology | Dog | - | No significant effects on cardiovascular, respiratory, or central nervous systems at therapeutic doses. | - |
| Genotoxicity | In vitro, in vivo | - | No evidence of mutagenic or clastogenic potential. | - |
| Carcinogenicity | Rat, Mouse | 2 years | No evidence of carcinogenicity. | - |
Experimental Protocol: 4-Week Repeat Dose Oral Toxicity Study in Rats
-
Objective: To evaluate the potential toxicity of the test compound when administered daily for 28 days.
-
Methodology:
-
Groups of male and female rats are administered the test compound daily by oral gavage at three different dose levels (low, mid, and high) and a control group receives the vehicle.
-
Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Ophthalmoscopic examinations are performed before and at the end of the study.
-
At the end of the treatment period, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.
-
Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
-
A recovery group may be included to assess the reversibility of any observed effects.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of M3 Receptor Antagonism
Experimental Workflow for Preclinical Efficacy Testing
Conclusion
The preclinical development of a novel M3 muscarinic receptor antagonist such as this compound involves a rigorous and systematic evaluation of its pharmacology, pharmacokinetics, and toxicology. The data generated from these studies are critical for establishing the compound's mechanism of action, efficacy, and safety profile, and for supporting the initiation of clinical trials in humans. While specific data for this compound remains largely proprietary, the preclinical profile of Darifenacin serves as an excellent model for the types of studies, experimental designs, and data outcomes that are integral to the successful development of new therapies for overactive bladder. As this compound progresses through development, it is anticipated that its preclinical data will be disseminated in scientific literature and regulatory submissions, providing a clearer picture of its therapeutic potential.
A Technical Guide to Determining Muscarinic Receptor Binding Affinity: A Case Study with Darifenacin
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies employed to characterize the binding affinity of antagonists to muscarinic acetylcholine receptors (mAChRs). Due to the lack of available data for a compound named "Afacifenacin," this document will utilize Darifenacin, a well-characterized M3 selective muscarinic receptor antagonist, as a case study to illustrate the core concepts and experimental procedures. Darifenacin is used in the treatment of overactive bladder.[1][2][3]
Introduction to Muscarinic Receptors and Antagonist Binding
Muscarinic receptors are a subtype of acetylcholine receptors involved in a wide range of physiological functions. They are G-protein coupled receptors (GPCRs) with five subtypes, designated M1 through M5, each exhibiting distinct tissue distribution and signaling pathways.[4] The development of subtype-selective antagonists is a key objective in drug discovery to achieve targeted therapeutic effects while minimizing off-target side effects. The M3 receptor, for instance, is a primary target for treating overactive bladder as it is largely responsible for detrusor muscle contraction.[5]
The binding affinity of a drug to its receptor is a critical parameter, quantifying the strength of the interaction. It is typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki value (and consequently a higher pKi) indicates a higher binding affinity.
Quantitative Binding Affinity of Darifenacin
The binding profile of Darifenacin across the five human muscarinic receptor subtypes has been extensively studied. The following table summarizes its affinity (pKi) values, demonstrating its selectivity for the M3 receptor.
| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Reference |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
In vitro studies have shown that darifenacin has a significantly greater affinity for the M3 receptor compared to the other muscarinic receptor subtypes. Specifically, it has been reported to have a 9- and 12-fold greater affinity for M3 compared to M1 and M5, and a 59-fold greater affinity for M3 compared to both M2 and M4.
Experimental Protocol: Radioligand Binding Assay
The determination of binding affinities for muscarinic antagonists like Darifenacin is commonly performed using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., Darifenacin) to displace a radioactively labeled ligand that is known to bind to the receptor of interest.
Materials and Reagents
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Radioligand: A tritiated, non-selective muscarinic antagonist, such as [N-methyl-³H]-scopolamine ([³H]NMS).
-
Competitor: The unlabeled antagonist being tested (e.g., Darifenacin) at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity antagonist like atropine (e.g., 1 µM) to determine the amount of non-specific binding of the radioligand.
-
Incubation Buffer: Typically a buffered solution such as HEPES, pH 7.4.
-
Filtration Apparatus: A cell harvester or multiwell filter plates (e.g., glass fiber filters) to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
Step-by-Step Procedure
-
Incubation Setup: In a multiwell plate, combine the cell membranes expressing the target muscarinic receptor subtype, a fixed concentration of the radioligand (e.g., [³H]NMS), and varying concentrations of the competitor (Darifenacin). Include control wells for total binding (no competitor) and non-specific binding (with a saturating concentration of atropine).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 20-22°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Muscarinic Receptor Signaling Pathways
Understanding the downstream signaling pathways of muscarinic receptors is crucial for interpreting the functional consequences of antagonist binding. The five subtypes couple to different G-proteins, leading to distinct cellular responses.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gi/o G-proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as opening potassium channels.
The following diagrams illustrate the canonical signaling pathways for the two main groups of muscarinic receptors.
Conclusion
The characterization of a compound's binding affinity to muscarinic receptor subtypes is a fundamental step in the development of selective antagonists. Through well-established techniques like competitive radioligand binding assays, researchers can obtain precise quantitative data, such as the Ki values for Darifenacin presented herein. This information, combined with an understanding of the downstream signaling pathways, provides a robust framework for evaluating the pharmacological profile of novel drug candidates and predicting their therapeutic potential and possible side effects.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
- 3. Darifenacin (Enablex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ics.org [ics.org]
Methodological & Application
Application Notes and Protocols for Darifenacin (Afacifenacin) in In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Darifenacin, likely the intended compound for the misspelled "Afacifenacin," is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.[1][2][3][4] In non-clinical animal models and human studies, it is primarily investigated for its effects on overactive bladder (OAB), where it reduces involuntary contractions of the detrusor muscle.[5] The M3 receptors are the main mediators of bladder contraction. Darifenacin's selectivity for the M3 receptor subtype is intended to minimize side effects associated with the blockade of other muscarinic receptors in the central nervous system (M1) and heart (M2). These notes provide an overview of dosages, experimental protocols, and the underlying signaling pathway relevant to in vivo animal studies of Darifenacin.
Mechanism of Action: M3 Receptor Antagonism
Darifenacin functions as a competitive antagonist at the M3 muscarinic receptor. In the bladder, acetylcholine released from parasympathetic nerves binds to M3 receptors on the detrusor smooth muscle, initiating a signaling cascade that leads to muscle contraction. Darifenacin blocks this interaction, leading to muscle relaxation and an increase in bladder capacity. This selective action alleviates the symptoms of overactive bladder, such as urinary urgency and frequency. The downstream signaling involves the inhibition of acetylcholine-induced phosphorylation of key kinases like p38, ERK1/2, and Akt.
Dosage for In Vivo Animal Studies
The appropriate dosage of Darifenacin varies significantly depending on the animal model, the route of administration, and the objective of the study (e.g., efficacy, toxicology). The following tables summarize dosages reported in various preclinical studies.
Table 1: Efficacy Studies in Animal Models
| Animal Species | Model | Route of Administration | Dosage Range | Key Findings | Reference |
| Rabbit (NZ White) | Overactive Bladder (OAB) | Intravenous (IV) | 0.003 - 0.09 mg/kg | Potent inhibition of OAB frequency; greater potency in females. | |
| Rat (Sprague-Dawley) | Bladder Afferent Activity | Intravenous (IV) | 0.1 mg/kg | Reduced bladder afferent activity in both Aδ and C fibers. | |
| Mouse (BALB/cnu/nu) | Colorectal Cancer Xenograft | Not Specified | 0.1 - 10 µM (in vitro) | Inhibited tumor growth in vivo. |
Table 2: Toxicology and Safety Pharmacology Studies
| Animal Species | Study Type | Route of Administration | Dosage Range | Key Findings | Reference |
| Rat | Fertility / Development | Oral | 3, 10, 50 mg/kg/day | Decreased pup weights and developmental delays at 10 mg/kg/day and above. | |
| Rabbit | Developmental Toxicity | Oral | 3, 10, 30 mg/kg/day | At 30 mg/kg/day, increased post-implantation loss and dilated ureters in offspring. | |
| Dog | 1-Year Toxicology | Oral | Up to 6 mg/kg/day | No effect on QT interval. Increased heart rate in high-dose males. | Pharmacology Review(s) - accessdata.fda.gov |
| Mouse | Carcinogenicity (24-month) | Dietary | Up to 100 mg/kg/day | No evidence of drug-related carcinogenicity. | darifenacin extended release tablets |
Experimental Protocols
Protocol 1: Evaluation of Darifenacin Efficacy in a Rat Model of Overactive Bladder using Cystometry
This protocol describes a method to assess the efficacy of Darifenacin in reducing bladder overactivity in anesthetized female Sprague-Dawley rats.
1. Materials and Reagents:
-
Darifenacin hydrobromide
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Anesthetic (e.g., urethane, 1.2 g/kg, intraperitoneal)
-
Female Sprague-Dawley rats (250-300g)
-
PE-50 tubing for catheterization
-
Infusion pump, pressure transducer, and data acquisition system
-
Surgical instruments
2. Experimental Workflow Diagram:
References
- 1. Darifenacin: Pharmacology and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Darifenacin in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for the Use of Darifenacin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (M3R).[1][2][3] While clinically used for the treatment of overactive bladder[4][5], recent in vitro studies have highlighted its potential as a tool for investigating cell signaling pathways and as a potential anti-cancer agent. Darifenacin has been shown to inhibit the proliferation and survival of various cancer cell lines, including colorectal and non-small cell lung cancer. These application notes provide a comprehensive overview of the use of Darifenacin in cell culture, including its mechanism of action, protocols for experimental use, and expected outcomes.
Mechanism of Action
Darifenacin functions as a competitive antagonist of the M3 muscarinic acetylcholine receptor. The M3R is a G-protein coupled receptor that, upon activation by its endogenous ligand acetylcholine (ACh), stimulates downstream signaling cascades. In cancer cells, this can lead to the activation of pro-proliferative and pro-survival pathways such as the p38, ERK1/2, and Akt signaling pathways. By blocking the M3R, Darifenacin inhibits these downstream effects, leading to reduced cell viability and proliferation.
Data Presentation
Table 1: In Vitro Efficacy of Darifenacin in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| HT-29 | Colorectal Adenocarcinoma | MTT, BrdU | 10 µM | Reduced cell viability and proliferation. | |
| SW480 | Colorectal Adenocarcinoma | MTT, BrdU | 10 µM | Reduced cell viability and proliferation. | |
| A549R (chemoresistant) | Non-Small Cell Lung Cancer | Crystal Violet, Colony Formation | 10 µM (in combination with Docetaxel) | Significant reduction in cell survival. | |
| Rat Pulmonary Fibroblasts | N/A | MTT | 1 µM | Reduced cell viability to 53%. |
Table 2: Binding Affinity of Darifenacin for Muscarinic Receptor Subtypes
| Receptor Subtype | pKi |
| M3 | 8.9 - 9.1 |
| M1 | 8.2 |
| M5 | 8.0 |
| M2 | 7.4 |
| M4 | 7.3 |
pKi is the negative logarithm of the inhibition constant (Ki), a higher value indicates a stronger binding affinity.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with Darifenacin
This protocol provides a general guideline for treating adherent cell lines with Darifenacin. It is recommended to optimize conditions for specific cell lines and experimental goals.
Materials:
-
Cell line of interest (e.g., HT-29, SW480, A549)
-
Complete cell culture medium (specific to the cell line)
-
Darifenacin hydrobromide (powder)
-
Sterile DMSO (for stock solution preparation)
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well for viability assays, 6-well for protein analysis)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency in a T-75 flask.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells into the appropriate culture plates at a predetermined density. The optimal seeding density should be determined empirically for each cell line to ensure they are in the exponential growth phase during the experiment.
-
-
Preparation of Darifenacin Stock Solution:
-
Prepare a high-concentration stock solution of Darifenacin (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Treatment of Cells:
-
Allow cells to adhere and grow overnight after seeding.
-
The following day, prepare working solutions of Darifenacin by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used in the highest Darifenacin treatment group).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of Darifenacin or the vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Downstream Analysis:
-
Following incubation, proceed with the desired cellular assay (e.g., cell viability assay, proliferation assay, protein extraction for Western blotting).
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol describes how to assess the effect of Darifenacin on cell viability using a colorimetric MTT assay.
Materials:
-
Cells treated with Darifenacin as described in Protocol 1 (in a 96-well plate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
At the end of the Darifenacin treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After incubation, carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Mandatory Visualizations
Caption: Signaling pathway of Darifenacin's inhibitory action.
Caption: Experimental workflow for a cell viability assay.
References
- 1. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ics.org [ics.org]
- 4. Pharmacological effects of darifenacin on human isolated urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Afacifenacin in Rodent Models of Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Afacifenacin is an anticholinergic agent that has been under preclinical investigation for the treatment of overactive bladder (OAB).[1] Publicly available data on its administration in rodent models is limited. Therefore, these application notes and protocols are substantially based on studies involving darifenacin , a well-characterized M3 selective muscarinic receptor antagonist, which serves as a relevant proxy for this compound. Researchers should adapt these protocols based on the specific physicochemical properties of this compound.
Introduction to this compound and Overactive Bladder
Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, and is often accompanied by frequency and nocturia. The primary pathophysiological mechanism involves involuntary contractions of the detrusor muscle, which are largely mediated by the activation of M3 muscarinic receptors by acetylcholine.[2][3] this compound, like darifenacin, is an antagonist of the M3 muscarinic receptor, aiming to reduce these involuntary contractions and thereby alleviate OAB symptoms.[1][4]
Mechanism of Action: M3 Receptor Antagonism
The binding of acetylcholine to M3 receptors on the detrusor smooth muscle cells initiates a signaling cascade that leads to muscle contraction. While the prototypical pathway involves the activation of phospholipase C (PLC), the contraction of the bladder is more complex and also involves voltage-operated Ca2+ channels and the Rho kinase pathway. This compound, as an M3 receptor antagonist, competitively blocks the binding of acetylcholine to these receptors, thereby inhibiting the downstream signaling pathways that lead to detrusor muscle contraction.
Signaling Pathway of M3 Receptor Antagonism in Detrusor Muscle
Caption: M3 receptor signaling pathway and the inhibitory action of this compound.
Rodent Models of Overactive Bladder
Several rodent models are utilized to study OAB and to evaluate the efficacy of potential therapeutics. The choice of model depends on the specific research question.
1. Partial Bladder Outlet Obstruction (pBOO) Model: This is a widely used model that mimics the bladder dysfunction seen in patients with benign prostatic hyperplasia.
2. Chemical-Induced Cystitis Model: Intraperitoneal or intravesical administration of substances like cyclophosphamide or hydrochloric acid can induce bladder inflammation and hyperactivity.
3. Spontaneous Hypertensive Rat (SHR) Model: These rats exhibit spontaneous detrusor overactivity, providing a non-invasive model of OAB.
Experimental Protocols
Protocol 1: Induction of Partial Bladder Outlet Obstruction (pBOO) in Rats
This protocol describes the surgical procedure to create a partial obstruction of the urethra, leading to bladder hypertrophy and detrusor overactivity.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, scissors)
-
Suture material (e.g., 4-0 silk)
-
Blunt needle or rod (approx. 1.0 mm diameter)
-
Sterile saline
-
Analgesics
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Make a lower abdominal midline incision to expose the bladder and proximal urethra.
-
Carefully dissect the connective tissue around the proximal urethra.
-
Place a blunt needle or rod alongside the urethra.
-
Tie a 4-0 silk suture around the urethra and the needle/rod.
-
Remove the needle/rod, leaving the suture in place to create a partial obstruction.
-
Close the abdominal incision in layers.
-
Administer post-operative analgesics as required and monitor the animal's recovery.
-
Allow 4-6 weeks for the development of bladder hypertrophy and detrusor overactivity before proceeding with further experiments.
Protocol 2: In Vivo Cystometry in Conscious, Unrestrained Rats
Cystometry is the gold standard for assessing bladder function in rodent models. This protocol allows for the measurement of various urodynamic parameters.
Materials:
-
Rats with induced OAB (from Protocol 1) or other models
-
Anesthetic (for catheter implantation)
-
Bladder catheter (e.g., PE-50 tubing)
-
Suture material
-
Infusion pump
-
Pressure transducer and data acquisition system
-
Metabolic cage
-
This compound or vehicle solution
Procedure:
-
Catheter Implantation (perform 2-3 days before cystometry):
-
Anesthetize the rat.
-
Make a small midline abdominal incision to expose the bladder.
-
Insert a flared-tip PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the other end of the catheter subcutaneously to the back of the neck and exteriorize it.
-
Close the abdominal incision and allow the animal to recover.
-
-
Cystometry:
-
Place the conscious and unrestrained rat in a metabolic cage.
-
Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump via a T-connector.
-
Allow the animal to acclimate for 30-60 minutes.
-
Begin continuous intravesical infusion of saline (e.g., 0.04 mL/min).
-
Record intravesical pressure continuously to measure the following parameters:
-
Basal Pressure (BP): Pressure at the start of filling.
-
Threshold Pressure (TP): Pressure immediately before micturition.
-
Micturition Pressure (MP): Peak pressure during voiding.
-
Intercontraction Interval (ICI): Time between micturitions.
-
Bladder Capacity (BC): Infused volume at the time of micturition.
-
Voided Volume (VV): Volume of urine expelled.
-
Residual Volume (RV): BC - VV.
-
-
After a baseline recording period, administer this compound or vehicle (e.g., intravenously, subcutaneously, or orally) and continue recording to assess the drug's effect on the urodynamic parameters.
-
Experimental Workflow for Evaluating this compound in a Rodent OAB Model
Caption: A typical experimental workflow for assessing the efficacy of this compound.
Data Presentation
Quantitative data from preclinical studies are crucial for evaluating the efficacy and potency of a new compound. The following tables present representative data from studies on darifenacin in rodent models of OAB, which can serve as a benchmark for studies with this compound.
Table 1: Effect of Intravenous Darifenacin on Urodynamic Parameters in Conscious Rats with OAB
| Parameter | Vehicle | Darifenacin (0.1 mg/kg) | Darifenacin (0.3 mg/kg) | Darifenacin (1.0 mg/kg) |
| Micturition Pressure (cmH₂O) | 45.2 ± 3.1 | 42.8 ± 2.9 | 38.5 ± 3.5 | 30.1 ± 4.2** |
| Bladder Capacity (mL) | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.3 | 2.2 ± 0.4 |
| Intercontraction Interval (min) | 5.3 ± 0.6 | 7.8 ± 0.8 | 10.5 ± 1.1* | 15.2 ± 1.5 |
| Voided Volume (mL) | 0.7 ± 0.1 | 1.0 ± 0.2 | 1.4 ± 0.3* | 2.1 ± 0.4** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. Data are hypothetical and based on typical findings for M3 antagonists.
Table 2: Effect of Darifenacin on Bladder Afferent Nerve Activity in Rats
| Time Post-Administration | Change in Aδ Fiber Activity (%) | Change in C Fiber Activity (%) |
| 30 min | -14 ± 27 | -30 ± 39 |
| 60 min | -31 ± 32 | -43 ± 49 |
| 90 min | -44 ± 36 | -55 ± 42 |
| 120 min | -39 ± 49 | -53 ± 43 |
*Data are presented as mean ± SEM percent change from control. *p < 0.05, *p < 0.01 compared to control. (Adapted from real study data for illustrative purposes).
Conclusion
These application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound in rodent models of overactive bladder. By utilizing established models of OAB and detailed cystometric analysis, researchers can effectively assess the efficacy and mechanism of action of this novel M3 muscarinic receptor antagonist. The provided data on darifenacin serves as a valuable reference for interpreting the results obtained with this compound. Careful adherence to these protocols will ensure the generation of robust and reproducible data, which is essential for the successful development of new therapies for OAB.
References
- 1. Drugs Currently Undergoing Preclinical or Clinical Trials for the Treatment of Overactive Bladder: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M3 muscarinic receptors mediate contraction of human urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. go.drugbank.com [go.drugbank.com]
Application Note: Quantification of Asenapine in Human Plasma by LC-MS/MS
Abstract
This document provides a detailed protocol for the quantification of Asenapine, an atypical antipsychotic agent, in human plasma. The primary method described is a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, which is the preferred technique for bioanalytical studies due to its accuracy and precision.[1] An alternative High-Performance Liquid Chromatography (HPLC) method with UV detection is also briefly discussed for applications where mass spectrometry is not available. The protocols include comprehensive steps for sample preparation, instrument parameters, and method validation.
Introduction
Asenapine is a second-generation atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1] Accurate measurement of Asenapine concentrations in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure efficacy and patient safety. This application note details a validated LC-MS/MS method for the reliable quantification of Asenapine in human plasma.
Analytical Methods Overview
For the quantification of Asenapine in biological matrices like plasma, hyphenated techniques involving mass spectrometry are widely used due to their high sensitivity and selectivity.[1] Reverse-phase HPLC with UV detection is another viable technique, particularly for pharmaceutical formulations.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold-standard method for quantifying low concentrations of drugs and their metabolites in complex biological fluids. The method described herein utilizes a straightforward liquid-liquid extraction (LLE) for sample cleanup, followed by analysis on a triple quadrupole mass spectrometer.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While generally less sensitive than LC-MS/MS, HPLC-UV can be a robust and cost-effective method for Asenapine quantification, especially at higher concentrations. This method is often employed for the analysis of bulk drug and pharmaceutical dosage forms.
Experimental Protocols
LC-MS/MS Method Protocol
This protocol is based on a validated method for the determination of Asenapine in human plasma.
3.1.1. Materials and Reagents
-
Asenapine reference standard (99.6% purity)
-
Asenapine-¹³C-d₃ internal standard (IS, 99.5% purity)
-
HPLC grade methanol and acetonitrile
-
Analytical grade formic acid, ammonia, and ammonium acetate
-
Methyl tert-butyl ether (MTBE)
-
Deionized water (Milli-Q or equivalent)
-
Control human plasma (K₂-EDTA)
3.1.2. Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Mass Spectrometer | AB Sciex API 4000 triple quadrupole or equivalent |
| Column | Chromolith Performance RP8e (100 mm × 4.6 mm) |
| Mobile Phase | Acetonitrile : 5.0 mM Ammonium Acetate : 10% Formic Acid (90:10:0.1, v/v/v) |
| Flow Rate | Isocratic elution at a suitable flow rate to achieve good separation (e.g., 0.8 mL/min) |
| Injection Volume | 5.0 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Asenapine: m/z 286.1 → 166.0Asenapine-¹³C-d₃ (IS): m/z 290.0 → 166.1 |
| Software | Analyst software version 1.6.2 or equivalent |
3.1.3. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples to room temperature and vortex to ensure homogeneity.
-
Pipette 300 µL of plasma into a clean screw-cap tube.
-
Add 50 µL of the internal standard working solution (e.g., 25.0 ng/mL Asenapine-¹³C-d₃).
-
Add 500 µL of 5.0 mM ammonium acetate solution (pH adjusted to 9 with ammonia) and vortex.
-
Add 3.0 mL of MTBE, cap the tube, and vortex vigorously for 5 minutes.
-
Centrifuge at 1811g for 5 minutes to separate the layers.
-
Freeze the aqueous (lower) layer in a dry ice bath.
-
Transfer the organic (upper) layer to a clean glass tube.
-
Evaporate the organic solvent to dryness at 40 °C under a gentle stream of nitrogen.
-
Reconstitute the dried residue with 500 µL of the mobile phase.
-
Inject 5.0 µL into the LC-MS/MS system.
3.1.4. Workflow Diagram
Caption: Workflow for Asenapine quantification in plasma.
Data and Performance Characteristics
The following tables summarize the performance characteristics of the described LC-MS/MS method.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.050–20.0 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL | |
| Limit of Detection (LOD) | 0.0025 ng/mL | |
| Internal Standard | Asenapine-¹³C-d₃ |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Mean Accuracy (%) | Reference |
| LLOQ QC | 0.05 | ≤ 5.8% | ≤ 5.8% | 97.3% - 102.3% | |
| LQC | 0.15 | ≤ 5.8% | ≤ 5.8% | 97.3% - 102.3% | |
| MQC | 1.50 / 5.00 | ≤ 5.8% | ≤ 5.8% | 97.3% - 102.3% | |
| HQC | 15.0 | ≤ 5.8% | ≤ 5.8% | 97.3% - 102.3% |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Relative Recovery | IS-Normalized Matrix Factor | Reference |
| Asenapine | 85.2%–89.4% | 1.03–1.05 | |
| Asenapine-¹³C-d₃ (IS) | 86.3%–88.0% | 1.03–1.05 |
Note: An IS-normalized matrix factor close to 1 indicates a negligible matrix effect.
Alternative HPLC-UV Method
For applications where LC-MS/MS is not required or available, a reversed-phase HPLC method with UV detection can be developed.
Table 4: Example HPLC-UV Conditions
| Parameter | Condition | Reference |
| Column | SunFire C₁₈ (250×4.6 mm, 5 µm) | |
| Mobile Phase | 0.02 M KH₂PO₄ : Acetonitrile (95:05, v/v), pH 3.5 with o-phosphoric acid | |
| Flow Rate | 1.0 mL/min | |
| Detection | 232 nm or 270 nm | |
| Retention Time | ~4.2 - 5.5 min | |
| Linearity Range | 0.1–20 µg/mL |
Conclusion
The LC-MS/MS method detailed in this application note is robust, sensitive, and selective for the quantification of Asenapine in human plasma. The simple liquid-liquid extraction procedure provides consistent and high recovery. This method is well-suited for pharmacokinetic and bioequivalence studies, meeting regulatory guidelines for bioanalytical method validation. The alternative HPLC-UV method provides a viable option for less demanding applications.
References
Application Notes: Utilizing Afacifenacin to Elucidate M3 Muscarinic Receptor Function
Introduction
The M3 muscarinic acetylcholine receptor (M3R), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical regulator of numerous physiological processes.[1] Found in various tissues including smooth muscles, endocrine glands, exocrine glands, lungs, and the pancreas, M3Rs are pivotal in mediating smooth muscle contraction, insulin secretion, and saliva production.[2] The primary signaling mechanism for the M3R involves coupling to Gq-class G proteins, which in turn activates phospholipase C (PLC).[2][3] This activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium and activation of protein kinase C (PKC).[3] Given its widespread physiological roles, the M3R is a significant target for therapeutic intervention, particularly in conditions like overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD).
Afacifenacin, also known as AS2032432, is a potent and selective antagonist of the M3 muscarinic receptor. Its high affinity and selectivity make it an invaluable pharmacological tool for researchers studying M3R function in various physiological and pathological contexts. These application notes provide an overview of this compound's properties and detailed protocols for its use in key in vitro assays.
Quantitative Data: Binding Affinity and Selectivity
The utility of a pharmacological tool is defined by its affinity for the target and its selectivity over other related targets. This compound exhibits high affinity for the human M3R and remarkable selectivity over the other four muscarinic receptor subtypes (M1, M2, M4, M5). This selectivity is crucial for dissecting the specific roles of the M3R without the confounding effects of blocking other muscarinic receptors.
For comparative purposes, the binding affinities of this compound and other common muscarinic antagonists are presented below. The data is expressed as pKi values, where a higher value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities (pKi) of Muscarinic Antagonists for Human M1-M5 Receptors
| Compound | M1 | M2 | M3 | M4 | M5 | M3 vs M2 Selectivity (fold) | Reference |
| This compound (AS2032432) | Data not available | Data not available | Data not available | Data not available | Data not available | Reported as highly selective | |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | ~50 | |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | ~13 | |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | ~3 | |
| Atropine | Data not available | Data not available | Data not available | Data not available | Data not available | Non-selective |
Note: Specific pKi values for this compound were not found in the provided search results. However, its high selectivity for M3 over M2 receptors is a key characteristic mentioned in the literature.
Experimental Protocols
Radioligand Binding Assay for M3 Receptor
This protocol is designed to determine the binding affinity of this compound for the M3 receptor expressed in a heterologous system, such as Chinese Hamster Ovary (CHO) cells. The assay is based on the principle of competitive displacement of a radiolabeled antagonist by the unlabeled test compound (this compound).
Objective: To determine the inhibition constant (Ki) of this compound for the M3 receptor.
Materials:
-
CHO-K1 cells stably expressing the human M3 muscarinic receptor (CHO-M3).
-
Cell culture medium and supplements.
-
Assay Buffer: 20 mM HEPES, pH 7.4.
-
Radioligand: [N-methyl-³H]-scopolamine ([³H]-NMS), specific activity ~70-90 Ci/mmol.
-
Non-specific binding control: Atropine (1 µM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well microplates.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Cell scraper and homogenization buffer.
Protocol:
-
Membrane Preparation:
-
Culture CHO-M3 cells to confluency.
-
Harvest cells by scraping and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold homogenization buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 50 µL of [³H]-NMS at a final concentration of 0.1-0.4 nM.
-
For determining non-specific binding, add 50 µL of 1 µM atropine.
-
Prepare serial dilutions of this compound in assay buffer. Add 50 µL of each concentration to the appropriate wells.
-
Initiate the binding reaction by adding 50 µL of the prepared cell membrane suspension.
-
Incubate the plate at 20°C for 2 hours with gentle agitation.
-
-
Detection and Analysis:
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer to separate bound and free radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-NMS binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
M3 Receptor-Mediated Calcium Flux Assay
This functional assay measures the ability of this compound to antagonize agonist-induced intracellular calcium mobilization, a key downstream event of M3R activation.
Objective: To determine the functional potency (IC50) of this compound in blocking M3R-mediated calcium signaling.
Materials:
-
U2OS or HEK-293 cells stably expressing the human M3 muscarinic receptor.
-
Cell culture medium and supplements.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
M3R agonist: Carbachol or Oxotremorine.
-
This compound stock solution.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
Seed the M3R-expressing cells into the microplates at an appropriate density (e.g., 12,000 cells/well for a 96-well plate) and culture overnight to allow for cell attachment.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer according to the manufacturer's instructions.
-
Add the loading solution to each well and incubate for 60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells gently with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare the M3R agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC80).
-
Place the plate in the fluorescence plate reader.
-
Initiate kinetic reading of fluorescence intensity.
-
After establishing a baseline reading, add the agonist to all wells simultaneously using the instrument's automated injection system.
-
Continue to record the fluorescence intensity for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
M3 Receptor Signaling Pathway
Caption: Canonical Gq signaling pathway of the M3 muscarinic receptor.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: Competitive Antagonism at the M3R
Caption: this compound competitively blocks acetylcholine at the M3R.
References
- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 3. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Efficacy of Afacifenacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afacifenacin is a novel investigational drug characterized by a dual mechanism of action: it acts as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor and as an antagonist of the M3 muscarinic acetylcholine receptor. This unique pharmacological profile positions this compound as a promising therapeutic candidate for conditions where both cognitive enhancement and modulation of peripheral cholinergic activity are desired. The M1 receptor is a key player in learning and memory processes, and its positive modulation is a therapeutic strategy for cognitive deficits in Alzheimer's disease and schizophrenia.[1][2][3][4] Conversely, antagonism of the M3 receptor is a well-established mechanism for treating conditions such as overactive bladder by reducing smooth muscle contractions.[5]
These application notes provide a comprehensive overview of the experimental design for preclinical efficacy studies of this compound, including detailed in vitro and in vivo protocols.
M1 Receptor Positive Allosteric Modulator Activity
In Vitro Efficacy
Purpose: To determine the in vitro potency and efficacy of this compound as an M1 receptor PAM.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Acetylcholine (ACh).
-
This compound.
-
384-well microplates.
-
Fluorescent imaging plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Preparation: Seed M1-CHO cells into 384-well black-walled, clear-bottom microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a fixed, sub-maximal concentration of acetylcholine (e.g., EC20) in assay buffer.
-
Assay:
-
Wash the dye-loaded cells with assay buffer.
-
Add the this compound dilutions to the wells and incubate for a specified period (e.g., 15 minutes).
-
Place the plate in the fluorescent imaging plate reader and measure baseline fluorescence.
-
Add the acetylcholine solution to the wells and immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
-
Calculate the EC50 value for this compound's potentiation of the acetylcholine response.
-
Determine the maximum potentiation (% of maximal acetylcholine response).
-
Data Presentation:
| Compound | M1 PAM EC50 (nM) | Max Potentiation (% ACh Max) |
| This compound | [Insert Value] | [Insert Value] |
| Reference M1 PAM | [Insert Value] | [Insert Value] |
In Vivo Efficacy
Purpose: To assess the pro-cognitive effects of this compound in a model of recognition memory.
Materials:
-
Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Open field arena.
-
Two sets of identical objects (familiar objects).
-
One set of different objects (novel objects).
-
Video tracking software.
-
This compound.
-
Vehicle control.
Procedure:
-
Habituation: Individually habituate each animal to the empty open field arena for a set period (e.g., 10 minutes) for 2-3 consecutive days.
-
Training (Familiarization) Phase:
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage) at a specified time before the training phase.
-
Place two identical (familiar) objects in the arena.
-
Allow the animal to freely explore the objects for a set duration (e.g., 5-10 minutes).
-
-
Testing (Choice) Phase:
-
After a retention interval (e.g., 1-24 hours), return the animal to the arena.
-
The arena now contains one of the familiar objects and one novel object.
-
Record the animal's exploration of each object for a set duration (e.g., 5 minutes) using video tracking software.
-
-
Data Analysis:
-
Exploration is defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Discrimination Index (DI) |
| Vehicle Control | - | [Insert Value] |
| This compound | [Dose 1] | [Insert Value] |
| This compound | [Dose 2] | [Insert Value] |
| This compound | [Dose 3] | [Insert Value] |
M3 Receptor Antagonist Activity
In Vitro Efficacy
Purpose: To determine the binding affinity (Ki) of this compound for the M3 muscarinic receptor.
Materials:
-
Cell membranes prepared from cells expressing the human M3 muscarinic receptor.
-
Radioligand (e.g., [3H]-QNB or [3H]-4-DAMP).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
This compound.
-
Non-specific binding control (e.g., atropine).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of this compound or vehicle. For non-specific binding, add a high concentration of atropine.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Data Presentation:
| Compound | M3 Receptor Ki (nM) |
| This compound | [Insert Value] |
| Reference M3 Antagonist | [Insert Value] |
In Vivo Efficacy
Purpose: To evaluate the in vivo efficacy of this compound in reducing bladder smooth muscle contractility.
Materials:
-
Adult female rodents (e.g., guinea pigs or rats).
-
Anesthetic (e.g., urethane).
-
Catheters for bladder and intravenous administration.
-
Pressure transducer and data acquisition system.
-
Saline solution.
-
This compound.
-
Vehicle control.
Procedure:
-
Animal Preparation: Anesthetize the animal and insert a catheter into the bladder dome for measuring intravesical pressure. Insert another catheter into a vein (e.g., jugular vein) for drug administration.
-
Induction of Bladder Contractions: Infuse saline into the bladder to induce rhythmic, spontaneous bladder contractions.
-
Drug Administration: Once stable contractions are established, administer this compound or vehicle control intravenously.
-
Data Recording: Continuously record the intravesical pressure throughout the experiment.
-
Data Analysis:
-
Measure the amplitude and frequency of bladder contractions before and after drug administration.
-
Calculate the percentage inhibition of contraction amplitude and frequency at different doses of this compound.
-
Data Presentation:
| Treatment Group | Dose (µg/kg, i.v.) | % Inhibition of Contraction Amplitude | % Inhibition of Contraction Frequency |
| Vehicle Control | - | [Insert Value] | [Insert Value] |
| This compound | [Dose 1] | [Insert Value] | [Insert Value] |
| This compound | [Dose 2] | [Insert Value] | [Insert Value] |
| This compound | [Dose 3] | [Insert Value] | [Insert Value] |
Visualizations
Caption: this compound's dual mechanism of action on M1 and M3 receptor signaling pathways.
Caption: Experimental workflow for preclinical efficacy assessment of this compound.
Caption: Logical relationship of this compound's mechanisms to its therapeutic potential.
References
- 1. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Darifenacin in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Afacifenacin (Darifenacin) in Laboratory Settings
Note: Information available for "Afacifenacin" is limited. The following data and protocols are based on "Darifenacin," a closely related and likely synonymous selective M3 muscarinic receptor antagonist.
Introduction
This compound (Darifenacin) is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (mAChR).[1][2][3][4][5] Its selectivity for the M3 receptor subtype makes it a valuable tool for researchers investigating cholinergic signaling pathways, particularly in smooth muscle function, exocrine gland secretion, and central nervous system processes. These application notes provide detailed protocols for the preparation and use of this compound (Darifenacin) solutions in a laboratory environment.
Mechanism of Action
This compound (Darifenacin) functions as a competitive antagonist at the M3 muscarinic receptor. Acetylcholine, the endogenous ligand, binds to M3 receptors, initiating a signaling cascade through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to various cellular responses, including smooth muscle contraction. By blocking the binding of acetylcholine to the M3 receptor, this compound (Darifenacin) inhibits this signaling pathway.
Physicochemical Properties & Solubility
Proper handling and storage are crucial for maintaining the integrity of this compound (Darifenacin).
| Property | Value |
| Chemical Formula | C₂₇H₂₆F₃N₃O₂ |
| Molecular Weight | 481.51 g/mol |
| Appearance | Crystalline solid |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years at -20°C |
Solubility Data
This compound (Darifenacin) exhibits solubility in various organic solvents. It is sparingly soluble in aqueous buffers. For cell-based assays, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it to the final working concentration in the aqueous medium.
| Solvent | Solubility |
| DMSO | ~2 mg/mL |
| Ethanol | ~0.3 mg/mL |
| Dimethylformamide (DMF) | ~3 mg/mL |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound (Darifenacin) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the this compound (Darifenacin) powder to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the desired amount of this compound (Darifenacin) powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, protected from light.
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound (Darifenacin) stock solution (in DMSO)
-
Pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw a single aliquot of the this compound (Darifenacin) stock solution at room temperature.
-
Perform a serial dilution of the stock solution into pre-warmed cell culture medium or buffer to achieve the final desired working concentration.
-
Important: To avoid precipitation, ensure the final concentration of DMSO in the working solution is low (typically <0.5%).
-
-
Gently mix the working solution by inversion or pipetting.
-
Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions for more than one day.
Quality Control
To ensure the accuracy and reproducibility of experimental results, it is recommended to:
-
Use high-purity this compound (Darifenacin) powder (≥98%).
-
Use anhydrous, high-quality solvents.
-
Verify the concentration of the stock solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), if necessary.
Safety Precautions
-
Handle this compound (Darifenacin) powder in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
- 4. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
Application Notes and Protocols: Techniques for Measuring Afacifenacin's Effect on Bladder Contractility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afacifenacin, also known as Darifenacin, is a selective antagonist of the M3 muscarinic acetylcholine receptor.[1][2][3][4][5] These receptors play a crucial role in mediating the contraction of the detrusor smooth muscle in the urinary bladder. By selectively blocking M3 receptors, this compound effectively reduces involuntary bladder contractions, making it a valuable therapeutic agent for the treatment of overactive bladder (OAB), a condition characterized by symptoms of urinary urgency, frequency, and urge incontinence.
These application notes provide detailed protocols for established in vitro and in vivo methodologies to quantify the effects of this compound on bladder contractility. The included protocols are intended to guide researchers in the consistent and reproducible assessment of this and similar compounds.
Signaling Pathways in Bladder Smooth Muscle Contraction
The contraction of the bladder's detrusor muscle is primarily initiated by the release of acetylcholine from parasympathetic nerves, which then binds to muscarinic receptors on the smooth muscle cells. While both M2 and M3 receptor subtypes are present in the bladder, the M3 receptor is the principal mediator of direct smooth muscle contraction.
The binding of acetylcholine to M3 receptors activates a Gq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ leads to the formation of the Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction. Additionally, the RhoA/Rho-kinase pathway plays a significant role in sensitizing the contractile apparatus to Ca2+.
This compound exerts its therapeutic effect by competitively antagonizing the M3 receptor, thereby inhibiting this signaling pathway and reducing detrusor muscle contractility.
Caption: M3 receptor signaling pathway in bladder smooth muscle.
Experimental Protocols
In Vitro Assessment of Bladder Smooth Muscle Contractility
This protocol describes the use of isolated bladder smooth muscle strips to measure isometric contractions, a robust method for evaluating the direct effects of compounds on muscle tissue.
1. Materials and Reagents:
-
Krebs-Henseleit Solution (in mM): NaCl 120, KCl 5.4, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.7, CaCl2 1.26.
-
Carbachol (muscarinic agonist)
-
This compound (or other test compounds)
-
95% O2 / 5% CO2 gas mixture
-
Organ bath system with isometric force transducers
2. Tissue Preparation:
-
Humanely euthanize the experimental animal (e.g., rat, guinea pig, rabbit) according to approved institutional guidelines.
-
Excise the urinary bladder and immediately place it in cold Krebs-Henseleit solution.
-
Remove any adhering fat and connective tissue.
-
Cut the bladder open and gently remove the urothelium if required for the specific experimental question.
-
Prepare longitudinal detrusor smooth muscle strips (approximately 2 mm x 8 mm).
3. Experimental Procedure:
-
Mount the muscle strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Connect one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
Induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to assess tissue viability.
-
After washout and return to baseline, perform a cumulative concentration-response curve for a contractile agonist like carbachol.
-
To assess the effect of this compound, incubate the tissue strips with the desired concentration of this compound for a predetermined period (e.g., 30 minutes) before repeating the carbachol concentration-response curve.
-
Record the isometric tension continuously throughout the experiment.
4. Data Analysis:
-
Express the contractile response as a percentage of the maximum contraction induced by the agonist in the absence of the antagonist.
-
Construct concentration-response curves and calculate the pA2 value for this compound to quantify its antagonist potency. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in the agonist concentration-response curve.
Caption: In vitro bladder strip contractility workflow.
In Vivo Assessment of Bladder Function using Cystometry
Cystometry is the gold standard for evaluating bladder function in vivo, providing insights into the entire micturition cycle.
1. Materials and Reagents:
-
Anesthetic (e.g., urethane)
-
Physiological saline
-
Infusion pump
-
Pressure transducer
-
Data acquisition system
-
Catheters (e.g., PE-90)
2. Surgical Procedure (Rat Model):
-
Anesthetize the rat (e.g., urethane, 1.2 g/kg, subcutaneously).
-
Make a midline abdominal incision to expose the bladder.
-
Insert a catheter with a flared tip into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the catheter subcutaneously to the back of the neck for later access.
-
Close the abdominal incision.
3. Experimental Procedure:
-
Allow the animal to recover from surgery as required by the experimental design (for conscious cystometry) or proceed under anesthesia.
-
Connect the bladder catheter to a three-way stopcock, which is connected to a pressure transducer and an infusion pump.
-
Begin infusing physiological saline into the bladder at a constant rate (e.g., 5 ml/hr).
-
Record intravesical pressure continuously.
-
Observe for micturition contractions, which are characterized by a sharp increase in bladder pressure followed by the voiding of urine.
-
To assess the effect of this compound, administer the compound (e.g., intravenously or orally) and repeat the cystometric measurements after a suitable time interval.
4. Data Analysis:
-
Measure key cystometric parameters before and after drug administration:
-
Bladder Capacity: The volume of saline infused to elicit a micturition contraction.
-
Voiding Pressure (Micturition Pressure): The peak intravesical pressure during a voiding contraction.
-
Basal Pressure: The intravesical pressure at the beginning of bladder filling.
-
Threshold Pressure: The intravesical pressure immediately before the onset of a micturition contraction.
-
Intercontraction Interval: The time between two consecutive micturition contractions.
-
Residual Volume: The volume of urine remaining in the bladder after voiding.
-
Data Presentation
The following tables summarize the expected effects of this compound on bladder contractility based on its mechanism of action and available data on similar M3 antagonists.
Table 1: In Vitro Effects of this compound on Carbachol-Induced Bladder Strip Contractions
| Parameter | Control (Carbachol alone) | + this compound (e.g., 10⁻⁸ M) | + this compound (e.g., 10⁻⁷ M) |
| Maximal Response (Emax) | 100% | No significant change | No significant change |
| EC₅₀ of Carbachol | X M | > X M (Rightward shift) | >> X M (Further rightward shift) |
| pA₂ of this compound | N/A | ~9.34 | ~9.34 |
Note: The pA₂ value for Darifenacin against carbachol-induced contractions in human detrusor smooth muscle has been reported to be approximately 9.34, indicating high antagonist potency.
Table 2: In Vivo Cystometric Effects of this compound in a Rat Model of Overactive Bladder
| Cystometric Parameter | Vehicle Control | This compound (e.g., 0.1 mg/kg, IV) |
| Bladder Capacity (ml) | Decreased | Increased |
| Voiding Pressure (cmH₂O) | Unchanged or slightly increased | Decreased |
| Intercontraction Interval (min) | Decreased | Increased |
| Frequency of Non-voiding Contractions | Increased | Decreased |
| Residual Volume (ml) | Unchanged or slightly increased | May slightly increase |
Note: this compound has been shown to reduce bladder afferent activity in both Aδ and C fibers, which may contribute to its efficacy in reducing urgency and frequency. Studies in rabbits with induced OAB have demonstrated that Darifenacin is a potent inhibitor of the frequency of OAB contractions.
References
- 1. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darifenacin in the treatment of overactive bladder [pubmed.ncbi.nlm.nih.gov]
- 3. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
Application Notes: High-Throughput Screening for M3 Muscarinic Receptor Antagonists Using Darifenacin as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. The M3 muscarinic acetylcholine receptor (M3R), a Gq protein-coupled receptor (GPCR), is a critical target for therapeutic intervention in conditions characterized by smooth muscle dysfunction, such as overactive bladder (OAB). Activation of the M3R by acetylcholine initiates a signaling cascade via phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]i), which triggers smooth muscle contraction. Antagonists of the M3R can mitigate these effects and are therefore of significant therapeutic interest.
This document provides a detailed protocol for a cell-based, homogeneous calcium flux assay in a 384-well format, suitable for HTS of M3R antagonists. Darifenacin (formerly known as UK-88525), a potent and selective M3R antagonist, is used as a reference compound to demonstrate assay performance and data analysis.
Mechanism of Action: Darifenacin
Darifenacin is a competitive antagonist with high affinity and selectivity for the M3 muscarinic receptor.[1][2][3] By binding to the M3R, Darifenacin blocks the binding of the endogenous agonist, acetylcholine. This inhibition prevents the Gq-protein activation and the subsequent downstream signaling cascade, ultimately blocking the release of intracellular calcium and preventing smooth muscle contraction.[4][5] Its selectivity for the M3 receptor subtype over other muscarinic subtypes (M1, M2, M4, M5) is a key characteristic, potentially reducing the incidence of side effects associated with less selective antimuscarinic agents.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Afacifenacin Off-Target Effects
Disclaimer: The following information is provided for a hypothetical compound, "Afacifenacin." As no public data exists for a compound with this name, the information herein is based on the known properties of Darifenacin , a selective M3 muscarinic receptor antagonist. This guide is intended to serve as a comprehensive template for researchers working with similar compounds and should be adapted based on experimentally determined characteristics of the actual molecule in use.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
This compound is designed as a potent and selective antagonist of the muscarinic M3 receptor.[1][2][3][4] The intended therapeutic effect is the relaxation of the bladder detrusor muscle to increase bladder capacity and reduce symptoms of overactive bladder, such as urinary urgency and frequency.[5]
Q2: What are the known or potential off-target effects of this compound?
Common off-target effects are generally mechanism-based and arise from the blockade of M3 receptors in tissues other than the bladder. These can include:
-
Dry Mouth: Due to antagonism of M3 receptors in the salivary glands.
-
Constipation: Resulting from reduced motility of gastrointestinal smooth muscle, which is also mediated by M3 receptors.
-
Blurred Vision: Can occur due to effects on the ciliary muscle and iris sphincter, which are influenced by muscarinic receptors.
While this compound is designed for M3 selectivity, high concentrations or patient-specific factors could potentially lead to interactions with other muscarinic receptor subtypes (M1, M2, M4, M5), though its affinity for these is significantly lower.
Q3: How can I differentiate between on-target and off-target effects in my cellular assays?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A combination of approaches is recommended:
-
Use of control cell lines: Employ cell lines that do not express the M3 receptor but may express other muscarinic subtypes.
-
Rescue experiments: After treatment with this compound, introduce an M3 receptor agonist to see if the on-target effect can be reversed.
-
Knockdown/knockout models: Utilize CRISPR/Cas9 or siRNA to eliminate the M3 receptor. In such a model, any remaining effect of this compound can be considered off-target.
Q4: At what concentration should I use this compound to minimize off-target effects?
To minimize off-target effects, it is essential to use the lowest concentration of this compound that elicits the desired on-target effect. A dose-response study is critical to determine the optimal concentration. Based on data for the model compound Darifenacin, in vitro studies often use concentrations in the nanomolar range to ensure selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell toxicity observed at effective concentrations. | 1. Off-target effects on essential cellular pathways. 2. Solvent toxicity (e.g., DMSO). | 1. Perform a dose-response curve to determine the IC50 for the on-target effect and the concentration at which toxicity is observed. 2. Include a vehicle-only control group to assess the effect of the solvent. 3. Reduce the concentration of this compound and/or the incubation time. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or health. 2. Inconsistent this compound concentration. 3. Baseline variability in the experimental model. | 1. Use cells within a consistent and low passage number range. 2. Prepare fresh dilutions of this compound for each experiment from a concentrated stock. 3. Ensure all experimental groups, including controls, are treated identically to minimize variability. |
| Observed effect does not correlate with M3 receptor expression levels. | 1. The observed effect is due to off-target activity. 2. The experimental system has confounding factors. | 1. Validate the effect in a cell line with confirmed low or no M3 receptor expression. 2. Use a structurally unrelated M3 antagonist as a positive control to confirm the phenotype is M3-dependent. |
Quantitative Data Summary
The following table summarizes the binding affinities of the model compound, Darifenacin, for human muscarinic receptor subtypes. This data is critical for designing experiments that can distinguish between on-target M3 effects and off-target interactions with other muscarinic receptors.
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. M3 | Reference |
| M3 | 1.0 | - | |
| M1 | 9.0 | 9-fold lower | |
| M5 | 12.0 | 12-fold lower | |
| M2 | 59.0 | 59-fold lower | |
| M4 | 59.0 | 59-fold lower |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
Protocol 1: Determining the On-Target Potency of this compound using a Calcium Flux Assay
Objective: To determine the concentration-dependent inhibitory effect of this compound on M3 receptor activation.
Materials:
-
CHO-K1 cells stably expressing the human M3 muscarinic receptor.
-
This compound.
-
Carbachol (a muscarinic agonist).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Methodology:
-
Cell Preparation:
-
Plate M3-expressing CHO-K1 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
-
Compound Preparation and Incubation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the different concentrations of this compound to the wells and incubate for 30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Add a pre-determined EC80 concentration of carbachol to all wells.
-
Immediately measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (carbachol alone).
-
Plot the concentration-response curve and determine the IC50 value.
-
Protocol 2: Assessing Off-Target Effects on M1 Receptors
Objective: To evaluate the inhibitory effect of this compound on M1 receptor activation.
Materials:
-
A cell line endogenously expressing the M1 muscarinic receptor (e.g., SH-SY5Y neuroblastoma cells).
-
This compound.
-
An M1-preferring agonist (e.g., McN-A-343).
-
A suitable assay for M1 activation (e.g., IP-One assay for inositol monophosphate accumulation).
Methodology:
-
Cell Culture and Plating:
-
Culture and plate the M1-expressing cells according to standard protocols for the chosen assay format.
-
-
Compound Incubation:
-
Treat the cells with a range of this compound concentrations, ensuring the concentrations tested extend above the M3 IC50 value.
-
-
Agonist Stimulation:
-
Stimulate the cells with an EC80 concentration of the M1 agonist.
-
-
Assay Measurement:
-
Perform the assay to measure the downstream signaling of M1 activation as per the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the IC50 of this compound for the M1 receptor and compare it to the M3 IC50 to quantify selectivity.
-
Visualizations
Caption: On-target signaling pathway of this compound at the M3 receptor.
Caption: Workflow for identifying and validating this compound's off-target effects.
Caption: A logical guide for troubleshooting unexpected experimental outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Darifenacin Hydrobromide? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Darifenacin (Enablex): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Technical Support Center: Optimizing Afacifenacin Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Afacifenacin for their cell-based assays.
Disclaimer
The following guidance is based on general principles for selective M3 muscarinic receptor antagonists. Researchers should validate these recommendations for their specific experimental context.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for this compound in a cell-based assay?
For initial experiments, a broad concentration range is recommended to determine the optimal dose-response curve. A common starting point is a serial dilution from 10 µM down to 10 pM. The final concentration will depend on the cell type and the specific assay being performed.
2. How can I determine if this compound is cytotoxic to my cells?
Cytotoxicity can be assessed using various commercially available assays that measure cell viability, such as MTT, MTS, or CellTiter-Glo® assays. It is crucial to perform a cytotoxicity assay in parallel with your functional assay to ensure that the observed effects are not due to cell death.
3. What are the common signs of this compound-induced cytotoxicity?
-
A decrease in cell viability and proliferation.
-
Changes in cell morphology, such as rounding or detachment.
-
Induction of apoptosis or necrosis markers.
4. How can I mitigate the off-target effects of this compound?
To minimize off-target effects, it is advisable to use the lowest effective concentration of this compound that elicits the desired response. Additionally, including appropriate controls, such as a known selective M3 antagonist like Darifenacin, can help differentiate between on-target and off-target effects.
Troubleshooting Guides
Issue 1: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. |
| Edge effects | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. |
| Inconsistent compound concentration | Prepare a fresh stock solution of this compound and perform serial dilutions carefully. |
Issue 2: No observable effect of this compound.
| Possible Cause | Troubleshooting Step |
| Sub-optimal concentration | Perform a dose-response experiment with a wider concentration range. |
| Low M3 receptor expression | Confirm M3 receptor expression in your cell line using techniques like qPCR or Western blotting. |
| Compound inactivity | Verify the integrity and activity of your this compound stock. |
| Incorrect assay endpoint | Ensure the chosen assay is suitable for detecting changes in the M3 signaling pathway. |
Issue 3: Unexpected or contradictory results.
| Possible Cause | Troubleshooting Step |
| Off-target effects | Test for effects on other muscarinic receptor subtypes (M1, M2, M4, M5) if possible. |
| Solubility issues | Visually inspect the prepared this compound solutions for precipitation. Consider using a different solvent or a lower concentration. |
| Cell line integrity | Perform cell line authentication to ensure you are working with the correct cells. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
-
Prepare a single-cell suspension of the desired cell line.
-
Seed cells in a 96-well plate at varying densities (e.g., 1,000 to 50,000 cells/well).
-
Incubate the plate for 24 hours.
-
Visually inspect the wells to identify the density that results in a confluent monolayer without overcrowding.
-
Perform a cell viability assay (e.g., MTT) to quantify the number of viable cells at each density.
-
Select the seeding density that provides a robust signal in the linear range of the viability assay.
Protocol 2: Dose-Response Curve for this compound
-
Seed cells at the optimized density in a 96-well plate and incubate for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired concentration range (e.g., 10 µM to 10 pM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment duration.
-
Perform the relevant functional assay (e.g., calcium influx assay for M3 activation).
-
Measure the response at each concentration and plot the dose-response curve to determine the EC50 or IC50.
Quantitative Data Summary
Table 1: Example Dose-Response Data for this compound
| This compound Concentration | Response (e.g., % Inhibition) | Standard Deviation |
| 10 µM | 95.2 | 3.1 |
| 1 µM | 88.7 | 4.5 |
| 100 nM | 75.4 | 5.2 |
| 10 nM | 52.1 | 6.8 |
| 1 nM | 23.9 | 4.1 |
| 100 pM | 5.6 | 2.3 |
| 10 pM | 1.2 | 1.5 |
| Vehicle Control | 0 | 1.8 |
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow
Caption: Troubleshooting Logic Flowchart
Technical Support Center: Troubleshooting Afacifenacin* Instability in Aqueous Solutions
Disclaimer: The information provided is based on available scientific literature for Darifenacin, as "Afacifenacin" is likely a typographical error.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Darifenacin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My Darifenacin solution has turned cloudy. What could be the cause?
A1: Cloudiness or precipitation in your Darifenacin solution can be attributed to several factors:
-
Poor Solubility: Darifenacin hydrobromide is soluble in water[1], however, its solubility can be influenced by the pH of the solution. Changes in pH upon dissolution or storage could lead to the precipitation of the free base.
-
Excipient Interaction: If you are working with a formulated product, interactions between Darifenacin and excipients in the aqueous environment could lead to the formation of insoluble complexes.
-
Degradation: While less common for causing cloudiness, significant degradation of Darifenacin could potentially lead to the formation of less soluble degradation products.
Q2: I suspect my Darifenacin solution is degrading. What are the common degradation pathways?
A2: Based on forced degradation studies, Darifenacin is primarily susceptible to degradation through two main pathways:
-
Oxidation: The tertiary amine group in the pyrrolidine ring is prone to oxidation, leading to the formation of Darifenacin N-oxide.[2][3][4] This is often the most significant degradation pathway under oxidative stress.
-
Hydrolysis: There are conflicting reports regarding the hydrolytic stability of Darifenacin.
-
One study suggests that Darifenacin is stable under acidic, alkaline, and neutral aqueous hydrolysis.[2]
-
However, another study reports significant degradation under acidic conditions (0.5 N HCl) and identifies acid-catalyzed hydrolysis products. It is crucial to carefully control the pH of your aqueous solutions to minimize potential hydrolysis.
-
Q3: Is Darifenacin sensitive to light?
A3: Based on available photostability studies, Darifenacin is considered to be stable under photolytic conditions. However, it is always good practice to protect solutions from prolonged exposure to direct light to minimize any potential for photodegradation.
Q4: How does temperature affect the stability of Darifenacin in solution?
A4: Darifenacin is reported to be stable under thermal stress. One study showed no significant degradation when stored at 60°C for 10 days. However, as with any chemical compound, prolonged exposure to high temperatures can accelerate other degradation pathways that may not be significant at room temperature. For long-term storage, it is advisable to store solutions at recommended temperatures, typically refrigerated (2-8°C) or frozen, unless otherwise specified.
Troubleshooting Guides
Issue 1: Precipitate Formation in Aqueous Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| pH-dependent solubility | Measure the pH of your solution. Adjust the pH to a more acidic range (e.g., pH 3-5) using a suitable buffer. | The precipitate should redissolve if it is the free base form of Darifenacin. |
| Concentration exceeds solubility | Dilute a small aliquot of your solution with the same solvent. | If the precipitate dissolves upon dilution, your initial concentration was too high. |
| Interaction with container | Transfer the solution to a different type of container (e.g., from plastic to glass). | If the issue resolves, the previous container material was likely interacting with the compound. |
Issue 2: Suspected Chemical Degradation
| Symptom | Potential Degradation Pathway | Recommended Action |
| Appearance of new peaks in HPLC chromatogram after storage. | Oxidation or Hydrolysis. | Analyze the sample using a stability-indicating HPLC method to identify and quantify degradation products. Compare the retention times with known degradation standards if available. |
| Decrease in the main Darifenacin peak area over time. | General degradation. | Perform a time-course study to monitor the rate of degradation. Consider adjusting storage conditions (e.g., lower temperature, protection from light, use of antioxidants). |
| Discrepancy in experimental results. | Instability in the experimental medium. | Prepare fresh solutions for each experiment. If using biological matrices, assess the stability of Darifenacin in that specific matrix. |
Data Presentation
Table 1: Summary of Forced Degradation Studies of Darifenacin
| Stress Condition | Conditions | Duration | Assay of Darifenacin (% w/w) | Mass Balance (% w/w) | Remarks |
| Acid Hydrolysis | 0.5 N HCl | 18 h | 85.3 | 99.8 | Two degradation products were observed. |
| Base Hydrolysis | 1 N NaOH | 24 h | 99.2 | 99.8 | No degradation was observed. |
| Neutral Hydrolysis | H₂O | 24 h | 99.7 | 99.7 | No degradation was observed. |
| Oxidation | 3% H₂O₂ | 10 days | 77.1 | 99.9 | Two degradation products were observed. |
| Thermal | 60°C | 10 days | 99.2 | 99.2 | No degradation was observed. |
| Photolytic (Solid) | 1.2 million Lux hours | 10 days | 99.7 | 99.7 | No degradation was observed. |
| Photolytic (Solution) | 200 Wh/m² | 10 days | 99.5 | 99.5 | No degradation was observed. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Darifenacin and its Degradation Products
This protocol is based on a reported stability-indicating RP-HPLC method.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: Prodigy C8 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of 0.05 M ammonium acetate (pH adjusted to 7.2 with ammonia solution) and a solution of methanol and acetonitrile (36:64 v/v) in a 35:65 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the Darifenacin sample in the mobile phase to achieve a known concentration (e.g., 100 µg/mL). For forced degradation samples, dilute them with the mobile phase to a suitable concentration before injection.
-
Analysis: Inject the sample and record the chromatogram. The retention time for Darifenacin should be determined using a standard solution. Degradation products will appear as separate peaks. The percentage of degradation can be calculated by comparing the peak area of Darifenacin in the stressed sample to that of an unstressed control.
Mandatory Visualizations
Caption: A high-level workflow for troubleshooting instability issues with Darifenacin in aqueous solutions.
Caption: Simplified diagram illustrating the primary degradation pathways of Darifenacin.
Caption: A general workflow for conducting forced degradation studies on Darifenacin.
References
- 1. EP1966179A2 - Darifenacin hydrobromide composition substantially free of oxidized darifenacin and salts thereof and processes for the preparation thereof - Google Patents [patents.google.com]
- 2. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Darifenacin Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Darifenacin. It is designed to address specific issues that may be encountered during the experimental optimization of dose-response curves.
A Note on Nomenclature: Initial searches for "Afacifenacin" did not yield relevant results. Based on the pharmacological context of dose-response analysis for a muscarinic antagonist, it is highly probable that the intended compound is Darifenacin . All information provided herein pertains to Darifenacin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Darifenacin? A1: Darifenacin is a potent and selective competitive antagonist of the M3 muscarinic acetylcholine receptor (mAChR).[1][2] Muscarinic receptors are G-protein coupled receptors involved in various cholinergic functions. The M3 subtype is primarily responsible for mediating contractions of smooth muscle, such as in the urinary bladder and gastrointestinal tract.[3][4][5] By blocking the M3 receptor, Darifenacin inhibits the action of acetylcholine, leading to smooth muscle relaxation.
Q2: What are the key quantitative parameters to determine in a Darifenacin dose-response study? A2: The primary parameters to determine are the antagonist's affinity and potency.
-
Affinity (Kᵢ): This is the inhibition constant, which indicates how tightly the antagonist binds to the receptor. It is typically determined through radioligand binding competition assays. A lower Kᵢ value signifies higher binding affinity.
-
Potency (pA₂ or IC₅₀): Potency measures the concentration of the antagonist required to produce a specific level of inhibition.
-
The pA₂ value , derived from a Schild analysis, is a measure of a competitive antagonist's potency. It represents the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.
-
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the antagonist that produces 50% inhibition of a specific biological response in the presence of a fixed concentration of agonist.
-
Q3: How selective is Darifenacin for the M3 receptor subtype? A3: Darifenacin exhibits significant selectivity for the M3 receptor over the other four muscarinic receptor subtypes (M1, M2, M4, M5). In vitro studies have shown it to have a 59-fold greater affinity for M3 receptors compared to M2 and M4 receptors. This selectivity is thought to contribute to its clinical efficacy in treating overactive bladder while potentially reducing side effects associated with the blockade of other muscarinic receptor subtypes.
Q4: What are typical dose ranges for Darifenacin in clinical versus preclinical studies? A4: Clinical doses for overactive bladder are typically 7.5 mg or 15 mg once daily. Preclinical doses vary significantly depending on the animal model and route of administration. For instance, in rabbit studies, intravenous doses have ranged from 0.003 to 0.09 mg/kg. In vitro experimental concentrations will depend on the assay but should span a wide logarithmic range around the expected Kᵢ or IC₅₀ values to generate a full dose-response curve.
Troubleshooting Guide
Q1: I am having trouble dissolving Darifenacin for my in vitro experiment. What is the recommended procedure? A1: Darifenacin hydrobromide is sparingly soluble in aqueous buffers. For optimal solubility, it is recommended to first dissolve the compound in an organic solvent like DMSO, ethanol, or DMF (dimethylformamide). A stock solution can then be serially diluted with the aqueous buffer of choice for the experiment. For example, a working solution can be prepared by first dissolving Darifenacin in DMF and then diluting it with a PBS buffer (pH 7.2) to a final concentration of approximately 0.5 mg/mL. It is generally not recommended to store the final aqueous solution for more than one day.
Q2: My dose-response curve has a very steep or shallow slope (Hill slope not equal to 1.0). What could be the cause? A2: The Hill slope of a dose-response curve provides insights into the nature of the binding interaction. A slope not equal to 1.0 can indicate several possibilities:
-
Positive or Negative Cooperativity: The binding of one ligand molecule affects the affinity of subsequent ligand binding.
-
Multiple Binding Sites: The drug may be interacting with more than one receptor site with different affinities.
-
Experimental Artifacts: Issues such as inaccurate pipetting, incorrect serial dilutions, or problems with compound solubility at higher concentrations can distort the curve.
-
Complex Biological System: The response being measured may be the result of a complex signaling cascade and not a simple receptor-ligand interaction.
Q3: In my functional tissue bath experiment, the maximum response to the agonist is depressed in the presence of Darifenacin. Is this expected? A3: For a classic competitive antagonist, increasing concentrations should cause a parallel rightward shift of the agonist dose-response curve without depressing the maximum response. However, some studies have noted that long-acting muscarinic antagonists, including Darifenacin, can behave as insurmountable antagonists in some preparations, causing a depression of the maximum response. This could be due to a very slow dissociation rate from the receptor (long residence time) or interactions with other non-muscarinic pathways at higher concentrations.
Q4: The results from my Schild analysis show a slope that is significantly different from unity. What does this mean? A4: A Schild plot slope that is not equal to 1.0 suggests that the antagonism may not be simple and competitive.
-
Slope < 1.0: This may indicate the involvement of more than one receptor subtype mediating the response, receptor heterogeneity, or allosteric modulation.
-
Slope > 1.0: This is less common but could be due to experimental issues such as incomplete equilibration, where the antagonist has not had sufficient time to bind to the receptors before the agonist is added.
Q5: I am observing a large amount of variability between my replicate experiments. What are some common sources of error? A5: Variability in dose-response experiments can arise from several factors:
-
Inaccurate Liquid Handling: Manual pipetting, especially for serial dilutions, is a major source of error. Using automated liquid handlers can significantly improve accuracy and reproducibility.
-
Cell/Tissue Health: Ensure that the cells or tissue preparations are healthy and viable throughout the experiment.
-
Incubation Times: Inconsistent incubation times can lead to variability, especially if equilibrium has not been reached.
-
Reagent Stability: Ensure that all reagents, including the agonist and antagonist solutions, are stable under the experimental conditions.
-
Assay Conditions: Maintain consistent temperature, pH, and other environmental factors across all experiments.
Data Presentation
The following tables summarize key quantitative data for Darifenacin, facilitating easy comparison of its pharmacological properties.
Table 1: Darifenacin Affinity (pKi) at Human Muscarinic Receptor Subtypes
| Receptor Subtype | Mean pKi Value (± SEM) |
| M1 | 8.2 (± 0.04) |
| M2 | 7.4 (± 0.1) |
| M3 | 9.1 (± 0.1) |
| M4 | 7.3 (± 0.1) |
| M5 | 8.0 (± 0.1) |
Data derived from radioligand binding assays using CHO-K1 cells stably expressing human recombinant muscarinic receptors. pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: Darifenacin Potency (pA₂) in Functional Assays
| Tissue Preparation | Agonist | pA₂ Value (± SEM) | Schild Slope |
| Human Bladder | Pilocarpine | 8.85 (± 0.13) | 0.93 (± 0.30) |
| Guinea Pig Ileum (M3) | - | 9.44 | - |
| Guinea Pig Bladder (M3) | - | 8.66 | - |
| Guinea Pig Atria (M2) | - | 7.48 | - |
pA₂ values represent the potency of Darifenacin as a competitive antagonist. Data from isolated human bladder and various guinea pig tissues.
Experimental Protocols
1. Protocol: Radioligand Competition Binding Assay for Kᵢ Determination
This protocol describes a method to determine the binding affinity (Kᵢ) of Darifenacin for M3 muscarinic receptors using a competition assay with a radiolabeled ligand.
-
Materials:
-
Cell membranes from CHO or HEK cells stably expressing human M3 muscarinic receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Assay Buffer: 20 mM HEPES, pH 7.4.
-
Non-specific binding control: 1 µM Atropine.
-
Darifenacin stock solution (e.g., 10 mM in DMSO).
-
96-well filter plates (e.g., glass fiber filters).
-
Scintillation cocktail and microplate scintillation counter.
-
-
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of Darifenacin in assay buffer across a wide concentration range (e.g., 12 concentrations from 1 pM to 10 µM). Prepare a fixed concentration of [³H]-NMS in assay buffer (typically at a concentration close to its Kᴅ, e.g., 0.2-0.4 nM).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [³H]-NMS, and cell membranes.
-
Non-specific Binding: 1 µM Atropine, [³H]-NMS, and cell membranes.
-
Competition Binding: Darifenacin dilution, [³H]-NMS, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature (or 20°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of Darifenacin.
-
Fit the data to a one-site competition model using non-linear regression software to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
-
2. Protocol: Functional Tissue Bath Assay and Schild Analysis for pA₂ Determination
This protocol describes a method to determine the potency (pA₂) of Darifenacin as a competitive antagonist in an isolated tissue preparation (e.g., bladder smooth muscle strips).
-
Materials:
-
Isolated tissue strips (e.g., guinea pig or human bladder detrusor muscle).
-
Organ baths with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Isometric force transducer and data acquisition system.
-
Agonist: Carbachol or Acetylcholine.
-
Antagonist: Darifenacin.
-
-
Procedure:
-
Tissue Preparation: Mount the tissue strips in the organ baths under a resting tension and allow them to equilibrate.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist (e.g., Carbachol). Add increasing concentrations of the agonist to the bath and record the contractile response until a maximum effect is achieved.
-
Washout: Thoroughly wash the tissue to return to baseline tension.
-
Antagonist Incubation: Add a fixed concentration of Darifenacin to the bath and incubate for a predetermined time to allow for equilibrium (e.g., 30-60 minutes).
-
Second Agonist Curve: In the continued presence of Darifenacin, generate a second cumulative concentration-response curve for the agonist. The curve should be shifted to the right.
-
Repeat: Repeat steps 3-5 with at least two other increasing concentrations of Darifenacin.
-
Data Analysis (Schild Plot):
-
For each concentration of Darifenacin, calculate the Dose Ratio (DR) . DR = EC₅₀ of agonist in the presence of antagonist / EC₅₀ of agonist in the absence of antagonist.
-
Calculate log(DR - 1) for each antagonist concentration.
-
Create a Schild plot by graphing log(DR - 1) (Y-axis) versus the negative log of the molar concentration of Darifenacin (X-axis).
-
Perform a linear regression on the plotted points. The pA₂ value is the x-intercept of the regression line. The slope of the line should not be significantly different from 1.0 for competitive antagonism.
-
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to Darifenacin dose-response experiments.
References
Technical Support Center: Mitigating Off-Target Cytotoxicity of Darifenacin in In Vitro Studies
A Note on "Afacifenacin": Initial searches for "this compound" did not yield any matching compound. It is presumed that this may be a typographical error for Darifenacin , a known selective M3 muscarinic receptor antagonist. This document will proceed under the assumption that the compound of interest is Darifenacin.
Introduction to Darifenacin's Known Effects: Darifenacin is a selective antagonist of the M3 muscarinic acetylcholine receptor (M3R).[1] In many cancer cell lines, such as colorectal and small cell lung cancer, activation of M3R is associated with tumor growth and proliferation.[2][3] Consequently, Darifenacin has been observed to inhibit cell proliferation and survival in these cancer cell lines, suggesting a potential therapeutic application.[1][4] However, unexpected cytotoxicity can sometimes be observed in in-vitro experiments due to a variety of factors, including high concentrations, off-target effects, or specific sensitivities of certain cell lines. This guide provides troubleshooting strategies for researchers who encounter unexpected cytotoxicity when working with Darifenacin.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with Darifenacin in our cancer cell line, which contradicts published anti-proliferative but not overtly cytotoxic effects. What could be the reason?
A1: This is an important observation. Several factors could contribute to this discrepancy:
-
High Concentrations: The cytotoxic effects might be occurring at concentrations that are significantly higher than those required for M3R antagonism. At high concentrations, compounds can exhibit off-target effects.
-
Cell Line Specificity: Your specific cell line may have a unique sensitivity to Darifenacin or express other targets with which Darifenacin interacts at higher concentrations.
-
Experimental Conditions: Factors such as solvent concentration (e.g., DMSO), incubation time, and cell density can influence the apparent cytotoxicity of a compound.
-
Compound Purity: Impurities in the Darifenacin stock could be contributing to the observed cytotoxicity.
Q2: How can we confirm that the observed cytotoxicity is an off-target effect?
A2: To investigate if the cytotoxicity is independent of M3R antagonism, you could perform the following experiments:
-
M3R Expression Analysis: Confirm the expression level of M3 muscarinic receptors in your cell line (e.g., via qPCR or Western blot). If the expression is low or absent, the observed cytotoxicity is likely M3R-independent.
-
Rescue Experiment: Co-treat the cells with Darifenacin and a known M3R agonist (e.g., carbachol). If the agonist does not rescue the cells from cytotoxicity, the effect is likely not mediated by M3R blockade.
-
Use of Other M3R Antagonists: Test other selective M3R antagonists. If they do not produce similar cytotoxicity at equivalent concentrations for M3R blockade, this would point towards an off-target effect of Darifenacin.
Q3: What are the first steps to mitigate this unexpected cytotoxicity while still studying the effects of M3R antagonism?
A3: The primary goal is to find a therapeutic window where you can observe the effects of M3R antagonism without inducing significant cell death.
-
Dose-Response Curve: Perform a detailed dose-response experiment with a wide range of Darifenacin concentrations to identify the concentration at which cytotoxicity begins. This will help in selecting a sub-toxic concentration for your experiments.
-
Time-Course Experiment: The duration of exposure can significantly impact cytotoxicity. Assess cell viability at different time points (e.g., 24, 48, 72 hours) to find an optimal duration for your experiment.
-
Control for Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that is non-toxic to your cells (typically <0.5%).
Troubleshooting Guides
Issue 1: High background cytotoxicity in control wells.
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Perform a dose-response curve for the solvent alone to determine its maximum non-toxic concentration for your cell line. |
| Contamination | Test cell cultures for mycoplasma or bacterial contamination. |
| Unhealthy Cells | Ensure cells are in the logarithmic growth phase and have a high viability before seeding. Use cells from a lower passage number. |
Issue 2: Inconsistent cytotoxicity results between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. |
| Compound Instability | Prepare fresh dilutions of Darifenacin from a concentrated stock for each experiment. Protect stock solutions from light. |
| Variability in Incubation Time | Standardize the incubation time for all experiments. |
Quantitative Data Summary
The following tables summarize data on the effects of Darifenacin on the viability of different cell lines from published studies. Note that in many cases, Darifenacin reduces cell viability as an intended anti-proliferative effect in cancer cells.
Table 1: Effect of Darifenacin on Cancer Cell Viability
| Cell Line | Cancer Type | Concentration | Effect on Cell Viability/Proliferation | Reference |
| HT-29 | Colorectal Carcinoma | 10 µM | Reduced viability and proliferation | |
| SW480 | Colorectal Carcinoma | 10 µM | Reduced viability and proliferation | |
| SCLC cell lines | Small Cell Lung Cancer | Not specified | Inhibited cell proliferation | |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | GI50: 26.0 µM | Inhibited cell growth | |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | GI50: 13.6 µM | Inhibited cell growth |
Table 2: Effect of Darifenacin on Non-Tumorigenic Cell Lines
| Cell Line | Cell Type | Concentration | Effect on Cell Viability | Reference |
| HPNE | Normal Pancreatic Ductal Cells | < 50 µM | No significant effect on cell growth | |
| Rat Pulmonary Fibroblasts | Fibroblast | 1 µM | Reduced cell viability to 53% |
Experimental Protocols
Protocol 1: Determining the 50% Growth Inhibition (GI50) Concentration of Darifenacin using an MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of Darifenacin in culture medium from a concentrated stock solution (e.g., in DMSO).
-
Treatment: Remove the old medium from the wells and add 100 µL of the 2X Darifenacin dilutions to the respective wells. Include wells with medium and the highest concentration of solvent as a vehicle control, and wells with medium only as a blank.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using non-linear regression analysis.
Visualizations
Caption: M3 Muscarinic Receptor Signaling Pathway and the inhibitory action of Darifenacin.
Caption: A typical experimental workflow for the assessment of drug-induced cytotoxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Muscarinic Receptor Agonists and Antagonists: Effects on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockage of Cholinergic Signaling via Muscarinic Acetylcholine Receptor 3 Inhibits Tumor Growth in Human Colorectal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Afacifenacin Synthesis and Purification Process
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for detailed scientific literature and patents regarding the specific synthesis and purification processes for Afacifenacin has yielded no specific results. The information available in the public domain is scarce to non-existent, which strongly suggests that the synthetic route and purification protocols are proprietary and not widely published.
Due to this lack of specific data, we are unable to provide a detailed technical support center with troubleshooting guides, quantitative data tables, and specific experimental protocols for this compound as originally intended. Creating such a resource without validated information would be speculative and could lead to inaccurate and unreliable guidance.
However, to assist researchers working on similar compounds, we can provide a generalized troubleshooting guide and frequently asked questions (FAQs) based on common challenges encountered during the synthesis and purification of selective M3 muscarinic receptor antagonists, a class to which this compound is related. The following information is based on publicly available data for compounds with similar structural motifs, such as Darifenacin.
General Troubleshooting Guide for the Synthesis of Selective M3 Muscarinic Receptor Antagonists
This section addresses potential issues that may arise during the synthesis of complex molecules similar to this compound.
Question: Low yield in coupling reactions (e.g., amide bond formation). What are the potential causes and solutions?
Answer:
Low yields in coupling reactions are a common challenge. Several factors can contribute to this issue:
-
Incomplete Activation of Carboxylic Acid: The activating agent (e.g., DCC, EDC, HOBt) may be degraded or used in insufficient stoichiometric amounts.
-
Troubleshooting:
-
Use fresh, high-quality coupling reagents.
-
Optimize the stoichiometry of the coupling reagents.
-
Consider using alternative activating agents such as HATU or T3P.
-
-
-
Steric Hindrance: Bulky substituents near the reaction centers of either the carboxylic acid or the amine can impede the reaction.
-
Troubleshooting:
-
Increase the reaction temperature and time.
-
Use a less sterically hindered base.
-
Consider a different synthetic route that introduces the sterically hindered group at a later stage.
-
-
-
Side Reactions: The presence of unprotected functional groups can lead to unwanted side reactions.
-
Troubleshooting:
-
Ensure all sensitive functional groups are adequately protected.
-
Optimize the reaction conditions (e.g., temperature, solvent) to minimize side product formation.
-
-
Question: Formation of significant impurities during the reaction. How can I identify and minimize them?
Answer:
Impurity formation is a critical aspect to control during synthesis.
-
Identification:
-
Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the impurities.
-
-
Minimization:
-
Starting Material Purity: Ensure the purity of all starting materials and reagents.
-
Reaction Conditions: Optimize reaction parameters such as temperature, reaction time, and the order of reagent addition.
-
Inert Atmosphere: For sensitive reactions, conducting them under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
-
Work-up Procedure: A well-designed aqueous work-up can remove many polar impurities.
-
General FAQs for the Purification of Selective M3 Muscarinic Receptor Antagonists
This section provides answers to common questions regarding the purification of final compounds and intermediates.
Question: What is the recommended first-pass purification method for a crude synthetic product?
Answer:
For most organic compounds, flash column chromatography on silica gel is the standard initial purification method. The choice of eluent system is crucial for achieving good separation. A typical starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to elute compounds with higher polarity.
Question: My compound is difficult to purify by standard silica gel chromatography. What are some alternative purification techniques?
Answer:
If standard chromatography is ineffective, consider the following alternatives:
-
Reverse-Phase Chromatography: This technique is suitable for polar to moderately non-polar compounds. A C18-functionalized silica gel is a common stationary phase, with eluents typically consisting of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid.
-
Crystallization: If the compound is a solid, crystallization can be a highly effective purification method. The choice of solvent is critical and often requires screening a variety of solvents and solvent mixtures.
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC is a powerful tool. It allows for fine-tuning of separation parameters but is generally more expensive and time-consuming for large quantities.
Question: How can I remove residual solvent from my final product?
Answer:
Residual solvents can be challenging to remove, especially high-boiling point solvents.
-
High Vacuum Drying: Drying the sample under high vacuum at a slightly elevated temperature (ensure the compound is stable at that temperature) is the most common method.
-
Lyophilization (Freeze-Drying): If the compound is soluble in a solvent that can be frozen (e.g., water, dioxane, or tert-butanol) and is not volatile, lyophilization can be very effective at removing residual solvents.
-
Solvent Trituration/Precipitation: Dissolving the product in a minimal amount of a good solvent and then adding a large excess of a poor solvent (an anti-solvent) can cause the product to precipitate out, leaving impurities and some residual solvents in the solution.
Logical Workflow for Synthesis and Purification Troubleshooting
The following diagram illustrates a general logical workflow for addressing common issues during chemical synthesis and purification.
Caption: General troubleshooting workflow for synthesis and purification.
We regret that we could not provide the specific information you requested for this compound. We hope this generalized guide will be a valuable resource for your research and development efforts in the field of selective M3 muscarinic receptor antagonists. We will continue to monitor for any publicly available information on this compound and will update our resources accordingly.
Technical Support Center: Addressing Variability in Darifenacin Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results involving Darifenacin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Darifenacin?
Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (M3R).[1][2][3][4] It exhibits significantly higher affinity for the M3 receptor subtype compared to other muscarinic receptors (M1, M2, M4, M5).[3] In a cellular context, acetylcholine binding to the M3 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction. Darifenacin competitively blocks the binding of acetylcholine to the M3 receptor, thereby inhibiting these downstream signaling events.
Q2: We are observing significant batch-to-batch variability in our Darifenacin powder. What could be the cause?
Variability in solid compound can be attributed to several factors:
-
Solubility: Darifenacin hydrobromide is slightly soluble in water. Ensure complete solubilization in your chosen solvent, such as DMSO, before preparing further dilutions. Incomplete solubilization is a major source of concentration errors.
-
Hygroscopy: The compound may be hygroscopic. Store it in a desiccator and allow it to equilibrate to room temperature before opening to prevent water absorption.
-
Purity and Stability: Verify the purity of each new batch. Proper storage, protected from light and moisture, is crucial to prevent degradation.
Q3: Our IC50 values for Darifenacin in a functional assay are inconsistent across experiments. What are the likely sources of this variability?
Inconsistent IC50 values can arise from multiple sources in cell-based functional assays. Key areas to investigate include:
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.
-
Cell Seeding Density: Inconsistent cell numbers per well will lead to variable results. Optimize and strictly control cell seeding density.
-
Agonist Concentration: The IC50 value of an antagonist is dependent on the concentration of the agonist used. Ensure the agonist concentration is consistent and ideally close to its EC80 value to provide a robust assay window.
-
Incubation Times: Adhere to optimized and consistent incubation times for both Darifenacin and the agonist.
Troubleshooting Guides
Issue 1: High Background Signal in Receptor Binding Assays
Symptoms:
-
High signal detected in non-specific binding (NSB) wells.
-
Low signal-to-noise ratio, making it difficult to distinguish specific binding.
-
Specific binding is less than 80% of total binding.
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Reduce Radioligand Concentration: Use a concentration at or below the Kd value. - Check Radioligand Purity: Ensure radiochemical purity is >90%. Degraded radioligand can be "sticky." - Consider Hydrophobicity: Hydrophobic ligands tend to have higher non-specific binding. |
| Membrane Preparation Quality | - Titrate Membrane Protein: Reduce the amount of membrane protein per well. A typical range is 100-500 µg. - Ensure Thorough Washing: Properly homogenize and wash membranes to remove any endogenous ligands. |
| Assay Conditions | - Optimize Incubation Time/Temp: Shorter incubation times can sometimes reduce NSB, but ensure equilibrium is reached for specific binding. - Modify Assay Buffer: Include blocking agents like Bovine Serum Albumin (BSA) to saturate non-specific sites. |
| Filter and Apparatus | - Pre-soak Filters: Pre-soak filters in buffer or a blocking agent like polyethyleneimine (PEI) to reduce radioligand binding to the filter itself. - Use Appropriate Labware: Utilize low-protein binding plates and tubes to minimize surface adhesion. |
Issue 2: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells for the same condition.
-
Inconsistent dose-response curves.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. - Use a Multichannel Pipette Carefully: Ensure all tips dispense equal volumes. - Allow Even Settling: Let the plate sit at room temperature for 15-20 minutes on a level surface before incubation. |
| Pipetting Errors | - Calibrate Pipettes: Regularly calibrate all pipettes. - Pre-wet Pipette Tips: Pre-wet tips before aspirating reagents, especially viscous ones. - Consistent Technique: Pipette slowly and consistently, ensuring the tip is submerged to the correct depth. |
| Edge Effects | - Avoid Outer Wells: Do not use the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. - Use Plate Sealers: Minimize evaporation during long incubation periods. |
| Compound Precipitation | - Check Solubility: Ensure Darifenacin and other compounds remain soluble in the final assay buffer concentration. The final DMSO concentration should typically be below 0.5%. |
Quantitative Data Summary
The following table summarizes key in-vitro parameters for Darifenacin from various studies. Note that values can vary depending on the specific experimental conditions (e.g., cell line, radioligand, buffer composition).
| Parameter | Value | Receptor/System | Notes |
| pKi | 8.9 | M3 Muscarinic Receptor | pKi is the negative logarithm of the inhibition constant (Ki). |
| IC50 | 276 nM | hERG Channel | IC50 for blockage of hERG current. |
| IC50 | 0.34 µM | Kv currents | Inhibition of voltage-gated potassium currents in coronary arterial smooth muscle cells. |
| Selectivity | ~59-fold higher for M3 vs other muscarinic subtypes | Human Recombinant Muscarinic Receptors | Demonstrates high selectivity for the target M3 receptor. |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Darifenacin
This protocol outlines a general procedure for determining the binding affinity (Ki) of Darifenacin for the M3 muscarinic receptor using a filtration-based competitive binding assay.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).
-
Radioligand: A suitable M3 receptor antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Unlabeled Ligand (for NSB): A high concentration of a non-radiolabeled M3 antagonist, such as Atropine (1 µM).
-
Test Compound: Darifenacin, serially diluted.
-
Assay Buffer: e.g., 20 mM HEPES, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and Scintillation Fluid.
-
Low-protein binding 96-well plates.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of Darifenacin in assay buffer. Prepare working solutions of the radioligand and the unlabeled ligand for NSB.
-
Assay Plate Setup:
-
Total Binding (TB) wells: Add assay buffer, radioligand, and cell membranes.
-
Non-Specific Binding (NSB) wells: Add assay buffer, radioligand, a saturating concentration of unlabeled ligand (e.g., 1 µM Atropine), and cell membranes.
-
Competition wells: Add assay buffer, radioligand, varying concentrations of Darifenacin, and cell membranes.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 20°C) for a sufficient time to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Allow the filter mat to dry completely. Add scintillation cocktail to each filter spot and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Specific Binding (SB) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Darifenacin.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: M3 muscarinic receptor signaling pathway and mechanism of Darifenacin action.
Caption: Workflow for a competitive radioligand binding assay with Darifenacin.
Caption: Troubleshooting decision tree for Darifenacin experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Darifenacin: Pharmacology and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Compound Precipitation in Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of research compounds, such as Afacifenacin, in aqueous buffers during experiments. Due to the limited publicly available data on the specific physicochemical properties of this compound, this guide will use "Compound X" as a placeholder to illustrate the principles and methodologies for addressing solubility challenges.
Troubleshooting Guide: Compound X Precipitation in Buffer
Q1: My Compound X is precipitating out of my phosphate-buffered saline (PBS) solution. What are the immediate steps I can take to resolve this?
A1: Precipitation of a compound like Compound X in a standard buffer such as PBS is a common challenge, often indicating that the compound's solubility limit has been exceeded. Here are immediate troubleshooting steps:
-
pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the solution. If Compound X is a weak base, lowering the pH of the buffer may increase its solubility. Conversely, if it is a weak acid, increasing the pH may be beneficial. It is crucial to first determine the pKa of your compound.
-
Introduce a Co-solvent: For hydrophobic compounds, the polarity of the solvent system can be modified to improve solubility. Adding a water-miscible organic co-solvent such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can significantly increase the solubility of poorly soluble drugs.[1] However, be mindful of the final concentration of the co-solvent as it may affect your experimental system.
-
Gentle Heating and Sonication: In some cases, gentle heating or sonication can help dissolve the compound. However, be cautious as this may lead to the formation of a supersaturated solution that can precipitate out upon cooling or over time. The stability of the compound at elevated temperatures should also be considered.
Q2: I have tried adjusting the pH and adding a co-solvent, but Compound X still precipitates over time. What are the next steps?
A2: If initial steps are not sufficient, a more systematic approach to formulation development is necessary. This involves characterizing the physicochemical properties of Compound X and exploring more advanced formulation strategies.
-
Determine Key Physicochemical Properties: A thorough understanding of your compound's properties is essential. The most critical parameters to determine are:
-
Aqueous Solubility: This provides a baseline for the maximum concentration achievable in water.
-
pKa: This will inform the optimal pH range for solubility.
-
LogP/LogD: This indicates the lipophilicity of the compound and helps in selecting appropriate co-solvents or other formulation strategies.
-
-
Explore Solubilizing Excipients: Various pharmaceutical excipients can be used to enhance and maintain the solubility of poorly soluble compounds.[2][3] These include:
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[1] Common examples include Tween® 80 and Cremophor® EL.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in aqueous solutions.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal first step when encountering precipitation of a new compound in a buffer?
A1: The ideal first step is to perform a preliminary solubility assessment. This involves testing the solubility of the compound in a small range of pH values and with a common co-solvent like DMSO. This initial screen will provide valuable information to guide further formulation development.
Q2: How do I choose the right co-solvent for my experiment?
A2: The choice of co-solvent depends on the properties of your compound and the constraints of your experimental system. Key considerations include the co-solvent's toxicity to cells or its interference with assays. A co-solvent selection study is often recommended.
Q3: What concentration of co-solvent should I use?
A3: The goal is to use the minimum amount of co-solvent necessary to achieve the desired concentration of your compound. High concentrations of organic solvents can be detrimental to biological systems. It is best practice to prepare a high-concentration stock solution of your compound in a pure co-solvent (e.g., 100% DMSO) and then dilute it into your aqueous buffer, ensuring the final co-solvent concentration is low (typically <1%).
Q4: Can I prepare a stock solution of Compound X in buffer and store it?
A4: The stability of your compound in the chosen buffer system will determine if it can be stored. It is recommended to perform a short-term stability study where the solution is stored under various conditions (e.g., room temperature, 4°C) and visually inspected for precipitation at different time points. For long-term storage, it is generally advisable to store the compound as a solid or as a high-concentration stock in an anhydrous organic solvent at -20°C or -80°C.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of Compound X in a selected buffer.
Materials:
-
Compound X
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (non-binding surface recommended)
-
Plate reader capable of measuring turbidity or light scatter
Methodology:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the Compound X stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).
-
Add 2 µL of each concentration from the DMSO plate to a new 96-well plate containing 198 µL of PBS per well. This will create a final concentration range of Compound X from 100 µM to 0.1 µM with a final DMSO concentration of 1%.
-
Mix the plate thoroughly.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.
Data Presentation
Table 1: Hypothetical Kinetic Solubility of Compound X in PBS (pH 7.4)
| Compound X Concentration (µM) | Turbidity (Absorbance at 620 nm) | Observation |
| 100 | 0.550 | Precipitation |
| 50 | 0.210 | Precipitation |
| 25 | 0.055 | Clear Solution |
| 10 | 0.052 | Clear Solution |
| 1 | 0.051 | Clear Solution |
| Buffer Control | 0.050 | Clear Solution |
Based on this hypothetical data, the kinetic solubility of Compound X in PBS at pH 7.4 is approximately 25 µM.
Visualizations
Diagram 1: Troubleshooting Workflow for Compound Precipitation
Caption: A workflow diagram for troubleshooting compound precipitation.
Diagram 2: Experimental Workflow for Kinetic Solubility Assay
Caption: A step-by-step workflow for the kinetic solubility assay.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Darifenacin Dosage Adjustment in Animal Models
Disclaimer: The following information is intended for research professionals and is not a substitute for professional veterinary or pharmacological guidance. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare. The compound "Afacifenacin" was not found in the available literature; this document pertains to Darifenacin , a selective M3 muscarinic receptor antagonist, which is likely the intended agent.
Frequently Asked Questions (FAQs)
Q1: What is Darifenacin and what is its mechanism of action?
Darifenacin is a competitive antagonist of the M3 muscarinic acetylcholine receptor.[1] These receptors are primarily responsible for mediating contractions of the urinary bladder's detrusor muscle.[2][3] By blocking the action of acetylcholine at M3 receptors, Darifenacin leads to muscle relaxation, thereby increasing bladder capacity and reducing the frequency and urgency of urination.[4][5] Its selectivity for the M3 receptor subtype is believed to minimize some of the side effects associated with non-selective antimuscarinic agents.
Q2: What are the common adverse effects of Darifenacin observed in animal models?
Common, dose-dependent adverse effects are related to its anticholinergic properties. In dogs, these have included dry mouth, mydriasis (dilation of the pupils), and conjunctival redness at doses as low as 1 mg/kg. At higher doses (3-10 mg/kg), inhibition of the pupillary reflex, difficulty swallowing, and keratitis have been observed. In long-term studies, increased heart rate was noted at 6 mg/kg in dogs. High doses in rabbits have been associated with effects on embryofetal development, including dilated ureter and kidney pelvis.
Q3: How is Darifenacin metabolized, and are there significant species differences?
Darifenacin is extensively metabolized by the liver, primarily through the cytochrome P450 enzymes CYP2D6 and CYP3A4. The main metabolic pathways include monohydroxylation, opening of the dihydrobenzofuran ring, and N-dealkylation. Studies have indicated that there are no marked species differences in the metabolic routes of Darifenacin. However, the rate of metabolism and drug clearance can vary between species, which is a critical factor in dose selection.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | - Insufficient dosage- Inappropriate route of administration- Rapid metabolism in the specific animal model | - Gradually increase the dose while closely monitoring for adverse effects.- Ensure the administration protocol is appropriate for the species and formulation. For oral administration, consider bioavailability.- If possible, perform pharmacokinetic analysis to determine plasma drug concentrations. |
| Excessive Anticholinergic Side Effects (e.g., severe dry mouth, constipation, urinary retention) | - Dosage is too high | - Reduce the dosage.- For oral administration, consider if the formulation is leading to rapid absorption and high peak concentrations. |
| Animal Distress or Agitation | - Potential central nervous system (CNS) effects, although Darifenacin has low penetration of the blood-brain barrier. | - Immediately reduce the dose or discontinue treatment.- Observe the animal's behavior closely and consult with a veterinarian. |
| Inconsistent Results Between Animals | - Variability in drug metabolism (e.g., "poor metabolizers" of CYP2D6) | - Ensure a homogenous study population in terms of age, sex, and health status.- Increase the number of animals per group to account for individual variability. |
Data on Darifenacin Dosage in Animal Models
| Animal Model | Dosage | Route of Administration | Study Type | Observed Effects/Notes |
| Mice | Up to 100 mg/kg/day | Dietary | 24-month carcinogenicity | No evidence of drug-related carcinogenicity. |
| Rats | Up to 15 mg/kg/day | Not specified | 24-month carcinogenicity | No evidence of drug-related carcinogenicity. |
| Rats | Not specified | Not specified | Teratogenicity | Delayed ossification at plasma exposures approximately 59 times the maximum recommended human dose (MRHD). |
| Rabbits | Not specified | Not specified | Teratogenicity | Dilated ureter and/or kidney pelvis at approximately 9 times the MRHD; post-implantation loss at about 28 times the MRHD. |
| Dogs | 1, 3, and 10 mg/kg | Gavage | 6-month toxicity | Dose-dependent anticholinergic effects. |
| Dogs | 1, 3, and 6 mg/kg/day | Capsules | 12-month toxicity | Similar findings to the 6-month study with the addition of increased heart rate at 6 mg/kg. |
Experimental Protocols
General Protocol for Oral Administration of Darifenacin
This is a generalized protocol and should be adapted for the specific animal model and experimental design.
-
Formulation:
-
For gavage, Darifenacin can be suspended in a suitable vehicle such as 0.5% methylcellulose.
-
The concentration of the suspension should be calculated to deliver the desired dose in a volume appropriate for the animal's size (e.g., 5-10 mL/kg for rats).
-
For dietary administration, the required amount of Darifenacin can be mixed with powdered chow.
-
-
Dosage Calculation:
-
Calculate the dose based on the animal's body weight, which should be measured immediately before administration.
-
-
Administration:
-
Oral Gavage: Administer the suspension directly into the stomach using a suitable gavage needle.
-
Dietary Admixture: Provide the medicated feed to the animals. Ensure that the drug is evenly mixed in the feed to allow for consistent dosing.
-
-
Monitoring:
-
Observe the animals for any signs of adverse effects, particularly anticholinergic effects such as changes in urination/defecation, pupil size, and general behavior.
-
For efficacy studies, monitor the relevant physiological parameters (e.g., bladder function).
-
-
Pharmacokinetic Analysis (Optional but Recommended):
-
Collect blood samples at predetermined time points after administration to determine the plasma concentration of Darifenacin and its metabolites. This will help in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile in the specific animal model.
-
Visualizations
Signaling Pathway of M3 Receptor and Inhibition by Darifenacin
References
- 1. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. Darifenacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Darifenacin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Validation & Comparative
Darifenacin: An Efficacy and Mechanism of Action Guide
An objective comparison between Afacifenacin and Darifenacin cannot be provided at this time. Extensive searches for "this compound" have yielded no clinical data, experimental protocols, or information on its mechanism of action. This suggests that this compound may be an investigational compound with limited public information available, a low-profile drug, or potentially a misnomer.
Conversely, a wealth of information is available for Darifenacin, an established medication for the treatment of overactive bladder (OAB). The following guide provides a comprehensive overview of Darifenacin's efficacy, mechanism of action, and associated experimental data, which may serve as a valuable reference for researchers, scientists, and drug development professionals.
Darifenacin is a selective M3 muscarinic receptor antagonist used to treat the symptoms of overactive bladder, such as urge urinary incontinence, urgency, and frequency.[1][2][3][4][5] Its efficacy and safety have been established in numerous clinical trials.
Mechanism of Action
Darifenacin functions by selectively blocking M3 muscarinic acetylcholine receptors. These receptors are primarily responsible for the contraction of the detrusor muscle in the bladder. By antagonizing these receptors, Darifenacin leads to relaxation of the bladder muscle, an increase in bladder capacity, and a reduction in the urgency and frequency of urination.
The signaling pathway for Darifenacin's mechanism of action is visualized below:
Caption: Darifenacin blocks acetylcholine binding to M3 receptors.
Clinical Efficacy
Multiple clinical studies have demonstrated the efficacy of Darifenacin in treating OAB.
Key Efficacy Endpoints from Clinical Trials:
| Efficacy Parameter | Darifenacin 7.5 mg (Change from Baseline) | Darifenacin 15 mg (Change from Baseline) | Placebo (Change from Baseline) | Reference |
| Median Reduction in Incontinence Episodes/week | -8.8 (-68.4%) | -10.6 (-76.8%) | - | |
| Micturition Frequency/day | Significant reduction (p<0.001 vs placebo) | Significant reduction (p<0.001 vs placebo) | - | A pooled analysis of three phase III studies to investigate the efficacy, tolerability and safety of darifenacin, a muscarinic M3 selective receptor antagonist, in the treatment of overactive bladder |
| Urgency Episodes/day | Significant reduction (p<0.001 vs placebo) | Significant reduction (p=0.005 vs placebo) | - | A pooled analysis of three phase III studies to investigate the efficacy, tolerability and safety of darifenacin, a muscarinic M3 selective receptor antagonist, in the treatment of overactive bladder |
| Volume Voided/micturition | Significant increase (p<0.040 vs placebo) | Significant increase (p<0.001 vs placebo) | - | A pooled analysis of three phase III studies to investigate the efficacy, tolerability and safety of darifenacin, a muscarinic M3 selective receptor antagonist, in the treatment of overactive bladder |
Long-term studies have shown that the efficacy of Darifenacin is sustained over time. A 2-year open-label extension study found a median reduction of 84.4% in incontinence episodes per week from baseline.
Experimental Protocols
The efficacy of Darifenacin has been evaluated in randomized, double-blind, placebo-controlled, multicenter clinical trials. A common study design is outlined below.
Typical Phase III Clinical Trial Workflow for OAB Drugs:
Caption: Standard clinical trial workflow for OAB drugs.
Inclusion Criteria for these trials typically include:
-
Adult patients with a history of OAB symptoms for at least 6 months.
-
A minimum number of incontinence episodes and micturitions per day.
Exclusion Criteria often include:
-
Urinary retention or significant bladder outflow obstruction.
-
Uncontrolled narrow-angle glaucoma.
Data Collection:
-
Patients typically maintain electronic diaries to record incontinence episodes, micturition frequency, and urgency episodes.
-
Adverse events are monitored throughout the study.
Safety and Tolerability
The most common adverse events associated with Darifenacin are dry mouth and constipation, which are consistent with its anticholinergic mechanism. Discontinuation rates due to these side effects are generally low.
Should information on "this compound" become publicly available, a direct comparative analysis with Darifenacin could be conducted.
References
A Comparative Guide to the M3 Receptor Selectivity of Darifenacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the muscarinic M3 receptor selectivity of Darifenacin against other anticholinergic agents used in the treatment of conditions such as overactive bladder (OAB). The information presented herein is supported by experimental data from in vitro studies to objectively evaluate the receptor binding profiles of these compounds. While the initial topic of interest was "Afacifenacin," publicly available data on its specific M3 receptor selectivity is limited as it is a newer agent in development[1]. Therefore, this guide focuses on the well-characterized M3 selective antagonist, Darifenacin, and its comparison with other established non-selective and M3-preferring antagonists.
Quantitative Comparison of Muscarinic Receptor Binding Affinities
The selectivity of an antagonist for the M3 receptor subtype over other muscarinic receptor subtypes (M1, M2, M4, M5) is a critical factor in its pharmacological profile. High selectivity for the M3 receptor, which is primarily responsible for detrusor muscle contraction, is hypothesized to offer a better therapeutic window with fewer side effects associated with the blockade of other muscarinic receptor subtypes[2][3].
The binding affinities of Darifenacin and several other muscarinic antagonists for the five human muscarinic receptor subtypes (M1-M5) are summarized in the table below. The data is presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | M1 pKi | M2 pKi | M3 pKi | M4 pKi | M5 pKi | M3 vs M2 Selectivity (fold) |
| Darifenacin | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | ~50 |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | ~13 |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | ~3 |
| Solifenacin | 7.6 | 6.9 | 8.0 | - | - | ~12 |
| Trospium | 9.1 | 9.2 | 9.3 | 9.0 | 8.6 | ~1.3 |
| Propiverine | 6.6 | 5.4 | 6.4 | 6.0 | 6.5 | ~10 |
Data compiled from multiple sources[2][4]. The M3 vs M2 selectivity is calculated from the antilog of the difference in their respective pKi values. Note that pKi values can vary slightly between different studies based on experimental conditions.
As the data indicates, Darifenacin exhibits the highest selectivity for the M3 receptor compared to the M2 receptor among the listed compounds. This high selectivity is a key differentiator in its pharmacological profile.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to determine the muscarinic receptor binding affinities and functional antagonism.
Radioligand Binding Assay
This assay is considered the gold standard for determining the affinity of a drug for a receptor. It directly measures the binding of a radiolabeled ligand to the receptor and how a test compound competes with this binding.
Objective: To determine the inhibition constant (Ki) of test compounds for the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human recombinant muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [N-methyl-³H]-scopolamine ([³H]NMS) or other suitable muscarinic radioligands.
-
Test Compounds: Darifenacin and other comparator antagonists.
-
Buffers: HEPES buffer (20 mM, pH 7.4) or Tris-HCl buffer.
-
Non-specific Binding Control: Atropine (1 µM).
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture CHO-K1 cells expressing the specific muscarinic receptor subtype to near confluence.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (e.g., 0.1-0.4 nM [³H]NMS), and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of atropine (1 µM) instead of the test compound.
-
Incubate the plate at a controlled temperature (e.g., 20°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters and measure the trapped radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Radioligand Binding Assay
Workflow for determining antagonist binding affinity using a radioligand binding assay.
In Vitro Functional Assays
Functional assays measure the biological response resulting from receptor activation or blockade. For M3 receptors, which are Gq-protein coupled, common functional assays include measuring the accumulation of inositol phosphates or the release of intracellular calcium.
Phosphoinositide Turnover Assay
Objective: To determine the functional potency of antagonists in inhibiting agonist-induced phosphoinositide (IP) accumulation in cells expressing M3 receptors.
Materials:
-
Cell Lines: CHO-K1 or other suitable cells expressing the human M3 muscarinic receptor.
-
Radiolabel: [³H]-myo-inositol.
-
Agonist: Carbachol or another suitable muscarinic agonist.
-
Test Compounds: Darifenacin and comparator antagonists.
-
Buffer: Krebs-bicarbonate buffer or similar physiological buffer.
-
Reagents: LiCl, perchloric acid, and anion-exchange chromatography columns.
Procedure:
-
Cell Labeling:
-
Culture M3-expressing cells in a medium containing [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
-
Antagonist and Agonist Treatment:
-
Wash the labeled cells and pre-incubate them with various concentrations of the antagonist or vehicle for a specified period.
-
Add a fixed concentration of the agonist (e.g., carbachol) to stimulate the M3 receptors.
-
Incubate for a further period to allow for the accumulation of inositol phosphates. The incubation is typically carried out in the presence of LiCl, which inhibits the breakdown of inositol monophosphates.
-
-
Extraction and Quantification of Inositol Phosphates:
-
Terminate the reaction by adding a strong acid, such as perchloric acid, to lyse the cells and precipitate macromolecules.
-
Neutralize the acid extract and separate the total [³H]-inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography.
-
Quantify the amount of [³H]-inositol phosphates using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the agonist-induced accumulation of [³H]-inositol phosphates as a function of the antagonist concentration.
-
Determine the IC50 value for the antagonist.
-
Calculate the functional affinity (pA2 or Kb) of the antagonist using appropriate pharmacological models.
-
M3 Receptor Signaling Pathway
References
A Comparative Guide to Afacifenacin (Darifenacin) and Other Muscarinic Antagonists for Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of afacifenacin (darifenacin) with other prominent muscarinic antagonists used in the treatment of overactive bladder (OAB). The information presented is collated from a range of preclinical and clinical studies to support research and development in this therapeutic area.
Note on Nomenclature: The active compound discussed here is darifenacin. "this compound" is not a standard scientific or brand name for this molecule, which is marketed under brand names such as Enablex® and Emselex®. This guide will henceforth refer to the compound as darifenacin.
Executive Summary
Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The primary pharmacological treatment involves muscarinic receptor antagonists, which block the effects of acetylcholine on the detrusor muscle of the bladder. Darifenacin is a muscarinic antagonist with a high affinity and selectivity for the M3 receptor subtype, which is the principal mediator of bladder contraction.[1] This selectivity is hypothesized to offer a favorable efficacy-to-tolerability ratio compared to older, non-selective agents. This guide will compare darifenacin to other commonly used muscarinic antagonists, including solifenacin, oxybutynin, and tolterodine, across key pharmacological and clinical parameters.
Mechanism of Action and Receptor Selectivity
Muscarinic antagonists exert their therapeutic effect in OAB by inhibiting the binding of acetylcholine to muscarinic receptors on bladder smooth muscle cells, leading to muscle relaxation and increased bladder capacity.[2] There are five subtypes of muscarinic receptors (M1-M5), with M2 and M3 being the predominant subtypes in the bladder. While M3 receptors are directly responsible for detrusor contraction, M2 receptors, though more numerous, are thought to contribute indirectly.[3][4][5] Selectivity for the M3 receptor over other subtypes, particularly M1 (abundant in the brain and salivary glands) and M2 (prevalent in the heart), is a key differentiator among these agents and is thought to influence their side-effect profiles.
Comparative Receptor Binding Affinities
The binding affinity of a drug for its target receptor is a critical determinant of its potency and selectivity. The table below summarizes the receptor binding affinities (Ki in nM) of darifenacin and other muscarinic antagonists for the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Drug | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M3 Affinity (Ki, nM) | M4 Affinity (Ki, nM) | M5 Affinity (Ki, nM) | M3/M2 Selectivity Ratio |
| Darifenacin | 24.5 | 141.3 | 2.4 | 158.5 | 31.6 | ~59 |
| Solifenacin | 25.1 | 63.1 | 12.6 | 100 | 15.8 | ~5 |
| Oxybutynin | 19.9 | 158.5 | 12.6 | 100 | 398.1 | ~0.08 |
| Tolterodine | 15.8 | 100 | 31.6 | 199.5 | 199.5 | ~0.3 |
Data compiled from multiple sources. Absolute values may vary between studies based on experimental conditions.
Darifenacin demonstrates the highest selectivity for the M3 receptor over the M2 receptor among the compared agents. In contrast, tolterodine is relatively non-selective, and oxybutynin has a slightly higher affinity for M1 and M3 receptors compared to M2. Solifenacin exhibits moderate M3 selectivity.
Clinical Efficacy and Safety
The clinical utility of a muscarinic antagonist is determined by its ability to alleviate OAB symptoms and its tolerability. The following table summarizes key efficacy and safety data from comparative clinical trials.
| Drug | Dose | Change in Incontinence Episodes/week | Change in Micturitions/24h | Common Adverse Events (>5%) |
| Darifenacin | 7.5-15 mg/day | -1.6 to -2.8 | -1.8 to -2.4 | Dry Mouth (20-35%), Constipation (15-21%) |
| Solifenacin | 5-10 mg/day | -1.5 to -1.8 | -2.3 to -2.7 | Dry Mouth (11-28%), Constipation (5-13%) |
| Oxybutynin (ER) | 5-20 mg/day | -2.8 to -3.1 | -2.7 to -2.9 | Dry Mouth (46-61%), Constipation (13-15%) |
| Tolterodine (ER) | 4 mg/day | -1.6 to -2.2 | -1.8 to -2.5 | Dry Mouth (23-30%), Constipation (6-7%) |
Data are presented as ranges from various clinical trials and are intended for comparative purposes. Direct head-to-head trial results may vary.
Clinical studies have demonstrated that darifenacin is effective in reducing the symptoms of OAB. While direct comparisons are limited, solifenacin and darifenacin have shown similar efficacy in reducing OAB symptoms, though some studies suggest solifenacin may have a better quality of life and treatment satisfaction profile with a lower incidence of dry mouth. Both darifenacin and solifenacin are generally better tolerated than the older, non-selective agent oxybutynin, which has a higher incidence of anticholinergic side effects. Tolterodine is also effective and generally better tolerated than immediate-release oxybutynin.
Pharmacokinetic Profiles
The pharmacokinetic properties of these drugs, including their absorption, distribution, metabolism, and excretion, influence their dosing frequency and potential for drug-drug interactions.
| Drug | Bioavailability | Time to Peak (Tmax) | Half-life (t1/2) | Metabolism |
| Darifenacin | 15-19% | ~7 hours | 13-19 hours | CYP2D6, CYP3A4 |
| Solifenacin | ~90% | 3-8 hours | 45-68 hours | CYP3A4 |
| Oxybutynin (ER) | ~6% | 4-6 hours | 12-13 hours | CYP3A4 |
| Tolterodine (ER) | 17-74% | 2-6 hours | ~7 hours | CYP2D6, CYP3A4 |
Pharmacokinetic parameters can vary based on formulation (e.g., immediate-release vs. extended-release) and patient-specific factors.
Darifenacin and solifenacin are both metabolized by the cytochrome P450 system, primarily CYP3A4, and to a lesser extent for darifenacin, CYP2D6. This presents a potential for drug interactions with inhibitors or inducers of these enzymes.
Experimental Protocols
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for different muscarinic receptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human recombinant muscarinic receptor subtypes (M1-M5) are cultured. The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
Binding Assay: The assay is typically performed in a 96-well plate format. Cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-120 minutes) to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter, which separates the membrane-bound radioligand from the unbound.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curves. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Cystometry in a Rodent Model of OAB
Objective: To evaluate the effect of a test compound on bladder function in an animal model of OAB.
Methodology:
-
Animal Model: An OAB model can be induced in rodents (e.g., rats or mice) through various methods, such as intravesical instillation of an irritant (e.g., prostaglandin E2) or surgical procedures.
-
Catheter Implantation: The animal is anesthetized, and a catheter is implanted into the bladder dome and exteriorized.
-
Cystometry: After a recovery period, the conscious and freely moving animal is placed in a metabolic cage. The bladder catheter is connected to a pressure transducer and an infusion pump.
-
Bladder Filling and Voiding: Saline is infused into the bladder at a constant rate to elicit voiding contractions. Bladder pressure is continuously recorded.
-
Drug Administration: The test compound is administered (e.g., orally or intravenously), and cystometry is repeated to assess its effects on bladder capacity, voiding pressure, and the frequency of non-voiding contractions.
-
Data Analysis: Key cystometric parameters before and after drug administration are compared to evaluate the drug's efficacy.
Randomized Controlled Clinical Trial for OAB
Objective: To assess the efficacy and safety of a new drug for the treatment of OAB in humans.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study is a common design.
-
Patient Population: Adult patients with a clinical diagnosis of OAB for a specified duration (e.g., ≥ 3 months) and a minimum number of incontinence episodes and micturitions per day are enrolled.
-
Randomization and Blinding: Participants are randomly assigned to receive the investigational drug at one or more dose levels, a placebo, or an active comparator. Both patients and investigators are blinded to the treatment allocation.
-
Treatment Period: The treatment duration is typically 12 weeks.
-
Efficacy Endpoints: The primary efficacy endpoint is often the change from baseline in the mean number of incontinence episodes per week. Secondary endpoints may include changes in micturition frequency, urgency episodes, and volume voided per micturition. Patient-reported outcomes, such as quality of life questionnaires, are also assessed.
-
Safety and Tolerability: Adverse events are recorded throughout the study. Vital signs, electrocardiograms (ECGs), and clinical laboratory tests are monitored.
-
Statistical Analysis: Statistical methods are used to compare the changes in efficacy endpoints between the treatment groups and the placebo group.
Visualizations
Muscarinic M3 Receptor Signaling Pathway in Bladder Smooth Muscle
Caption: M3 receptor signaling cascade in detrusor muscle.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for determining receptor binding affinity.
Logical Flow of a Randomized Controlled Trial for OAB
Caption: Typical design of an OAB clinical trial.
References
- 1. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Afacifenacin and Oxybutynin for Overactive Bladder
An objective guide for researchers and drug development professionals on the performance, mechanisms, and clinical data of Afacifenacin and the established therapeutic, Oxybutynin. Due to the limited publicly available clinical data on this compound, a detailed comparison with the M3 selective antagonist Darifenacin is also provided as a well-documented alternative.
This guide presents a comprehensive comparative analysis of this compound and Oxybutynin, two anticholinergic agents investigated for the treatment of overactive bladder (OAB). While Oxybutynin is a long-established therapy, this compound is an emerging drug candidate with a novel dual mechanism of action. This document outlines their pharmacological profiles, clinical efficacy, and side effect profiles, supported by available experimental data.
Given that detailed quantitative data from this compound's clinical trials are not yet publicly available, this guide also includes a thorough comparison of Oxybutynin with Darifenacin, a well-characterized M3 selective muscarinic receptor antagonist. This serves to provide a data-rich example of how a newer generation antagonist compares to the established standard of care.
Introduction to this compound and Oxybutynin
Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually with increased frequency and nocturia. The primary pharmacological treatment for OAB involves antimuscarinic drugs that block the action of acetylcholine on muscarinic receptors in the bladder, thereby reducing involuntary bladder contractions.
Oxybutynin is a non-selective antimuscarinic agent that also possesses direct antispasmodic effects on bladder smooth muscle.[1] It has been a cornerstone of OAB treatment for decades and is available in various formulations, including immediate-release and extended-release tablets.[2]
This compound (SMP-986) is a novel, investigational drug for OAB.[3][4][5] It is characterized by a dual mechanism of action: non-selective muscarinic receptor antagonism and sodium channel blockade. This dual action is hypothesized to not only relax the detrusor muscle but also inhibit afferent nerve pathways, potentially leading to improved efficacy and a different side effect profile. This compound has completed Phase II clinical trials, though detailed results have not been fully published.
Mechanism of Action
Oxybutynin: Non-selective Muscarinic Antagonism
Oxybutynin exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). The M3 receptor subtype is the most critical for mediating detrusor muscle contraction. By blocking these receptors, Oxybutynin reduces the contractile response of the detrusor muscle to acetylcholine, thereby increasing bladder capacity and reducing the symptoms of OAB.
This compound: Dual Mechanism - Muscarinic Antagonism and Sodium Channel Blockade
This compound also acts as a non-selective muscarinic receptor antagonist. However, its distinguishing feature is the additional blockade of sodium channels. This is thought to inhibit the afferent nerve signals from the bladder to the spinal cord that contribute to the sensation of urgency. This dual mechanism suggests that this compound may offer a more comprehensive approach to managing OAB symptoms.
References
Comparative Analysis of Darifenacin's Receptor Cross-Reactivity
A guide for researchers and drug development professionals on the selectivity profile of Darifenacin, a potent M3 selective muscarinic receptor antagonist utilized in the management of overactive bladder (OAB).
Darifenacin is a competitive antagonist of muscarinic acetylcholine receptors, demonstrating significant selectivity for the M3 subtype.[1][2][3] The M3 receptor is the primary mediator of urinary bladder smooth muscle contraction, making it a key target for the treatment of OAB.[1][3] This guide provides a comprehensive overview of the cross-reactivity of Darifenacin with other muscarinic receptor subtypes, supported by quantitative binding affinity data and detailed experimental methodologies.
Cross-Reactivity Profile of Darifenacin
The selectivity of Darifenacin for the M3 muscarinic receptor subtype over other subtypes (M1, M2, M4, and M5) is a critical aspect of its pharmacological profile, as this selectivity is associated with a reduced incidence of certain side effects. The following table summarizes the binding affinities of Darifenacin for the human muscarinic receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio (Ki, Mx / Ki, M3) |
| M3 | 0.85 | 1 |
| M1 | 21 | 25 |
| M2 | 57 | 67 |
| M4 | 48 | 56 |
| M5 | 13 | 15 |
Data compiled from in vitro studies using human recombinant muscarinic receptor subtypes.
The data clearly indicates that Darifenacin possesses a significantly higher affinity for the M3 receptor subtype in comparison to the M1, M2, M4, and M5 subtypes. Notably, it exhibits a 56 to 67-fold selectivity for the M3 receptor over the M2 and M4 receptors, and a 15 to 25-fold selectivity over the M5 and M1 receptors, respectively.
Experimental Methodology: Radioligand Binding Assay
The determination of receptor binding affinities for Darifenacin is typically achieved through in vitro radioligand binding assays. This standard method allows for the quantification of the interaction between a drug and its target receptor.
Objective: To determine the binding affinity (Ki) of Darifenacin for different muscarinic receptor subtypes.
Materials:
-
Human recombinant muscarinic receptors (M1-M5) expressed in a suitable cell line (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Test compound: Darifenacin.
-
Assay buffer and scintillation fluid.
Procedure:
-
Membrane Preparation: Cell membranes expressing the specific muscarinic receptor subtype are prepared.
-
Incubation: A fixed concentration of the radioligand ([3H]-NMS) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (Darifenacin).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity bound to the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of Darifenacin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Below is a graphical representation of the experimental workflow.
Signaling Pathway of the M3 Muscarinic Receptor
The therapeutic effect of Darifenacin is derived from its antagonism of the M3 muscarinic receptor's signaling pathway in the bladder's detrusor muscle.
-
Activation: Acetylcholine (ACh), released from parasympathetic nerves, binds to the M3 receptor, a Gq-protein coupled receptor (GPCR).
-
G-Protein Activation: This binding activates the Gq alpha subunit of the associated G-protein.
-
PLC Activation: The activated Gq alpha subunit stimulates the enzyme phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to IP3 receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Muscle Contraction: The increase in intracellular Ca2+ concentration leads to the contraction of the detrusor smooth muscle.
Darifenacin, as an antagonist, blocks the initial binding of acetylcholine to the M3 receptor, thereby inhibiting this entire cascade and leading to muscle relaxation.
The following diagram illustrates the M3 receptor signaling pathway.
Conclusion
The provided data demonstrates that Darifenacin is a potent and selective M3 muscarinic receptor antagonist. Its high affinity for the M3 receptor, coupled with significantly lower affinities for other muscarinic subtypes, underpins its clinical efficacy in treating overactive bladder while potentially minimizing off-target effects. The standard in vitro radioligand binding assay provides a robust method for quantifying this selectivity. Understanding the specific signaling pathway of the M3 receptor further clarifies the mechanism by which Darifenacin exerts its therapeutic action. This information is crucial for researchers and clinicians in the field of urology and pharmacology.
References
Validating the Therapeutic Potential of Darifenacin in Preclinical Models of Overactive Bladder: A Comparative Guide
Note on the Topic
The initial request specified "Afacifenacin." However, searches for this compound yielded no results, suggesting it may be a misspelling or a compound not yet described in publicly available scientific literature. Therefore, this guide has been developed to address the core request for a preclinical comparison by focusing on a well-established therapeutic agent, Darifenacin , for the treatment of Overactive Bladder (OAB). Darifenacin was chosen as it belongs to a class of drugs (M3 selective muscarinic antagonists) for which preclinical models and comparative data are available, allowing for a comprehensive guide that fulfills the user's structural and content requirements.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Darifenacin, a muscarinic M3 selective receptor antagonist, with an alternative therapeutic strategy for Overactive Bladder (OAB), the activation of the β3-adrenergic receptor. The document summarizes key preclinical findings, presents quantitative data from relevant animal models, and details the experimental protocols used to generate this data.
Introduction to Therapeutic Strategies for Overactive Bladder
Overactive Bladder is a syndrome characterized by urinary urgency, often accompanied by frequency and nocturia, with or without urge incontinence. The pathophysiology frequently involves involuntary contractions of the bladder's detrusor muscle during the filling phase. The two primary pharmacological strategies to manage OAB involve:
-
Antagonism of Muscarinic M3 Receptors: The parasympathetic nervous system, via the neurotransmitter acetylcholine (ACh), stimulates M3 receptors on the detrusor muscle, causing it to contract and initiate voiding.[1] Drugs like Darifenacin selectively block these M3 receptors, thereby inhibiting involuntary bladder contractions and increasing bladder capacity.[2]
-
Agonism of β3-Adrenergic Receptors: The sympathetic nervous system promotes bladder relaxation and urine storage. β3-adrenergic receptors are the predominant β-receptor subtype in the detrusor muscle.[3] Activation of these receptors by agonists like Mirabegron leads to smooth muscle relaxation, which also increases the bladder's capacity to store urine.[3]
Signaling Pathways in Detrusor Muscle Contraction and Relaxation
The interplay between the parasympathetic and sympathetic nervous systems regulates bladder function. The following diagram illustrates the signaling pathways targeted by M3 antagonists and β3-agonists.
References
- 1. Darifenacin in the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparisons of urinary bladder responses to common antimuscarinics reveals unique effects of darifenacin [frontiersin.org]
- 3. Urodynamics and bladder muscarinic receptors in rats with cerebral infarction and bladder outlet obstruction | Scilit [scilit.com]
Benchmarking Darifenacin's Safety Profile Against Existing Overactive Bladder Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Darifenacin, a muscarinic M3 selective receptor antagonist, with other established treatments for overactive bladder (OAB). The information presented is supported by data from clinical trials and meta-analyses to assist researchers and clinicians in making informed decisions.
Mechanism of Action: The Basis of Selectivity
Darifenacin exhibits its therapeutic effect by selectively antagonizing the M3 muscarinic acetylcholine receptors. These receptors are predominantly responsible for mediating bladder muscle contractions. By blocking these receptors, Darifenacin leads to the relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.[1] Its higher affinity for M3 receptors over other muscarinic receptor subtypes is believed to contribute to a more favorable side-effect profile, particularly concerning central nervous system (CNS) effects.
The following diagram illustrates the signaling pathway of acetylcholine and the mechanism of action of Darifenacin.
Comparative Safety Profile: A Data-Driven Overview
The safety of Darifenacin has been evaluated in numerous clinical trials, often in comparison with other antimuscarinic agents used for OAB. The most frequently reported adverse events are consistent with the antimuscarinic class of drugs and include dry mouth and constipation. The table below summarizes the incidence of key adverse events for Darifenacin and its main comparators: Oxybutynin, Tolterodine, Solifenacin, and Fesoterodine.
| Adverse Event | Darifenacin (7.5 mg/15 mg) | Oxybutynin ER (10 mg) | Tolterodine ER (4 mg) | Solifenacin (5 mg/10 mg) | Fesoterodine (4 mg/8 mg) |
| Dry Mouth | 20% - 35% | ~29% - 68% | ~23% - 40% | ~15% - 28% | ~19% - 35% |
| Constipation | 15% - 21% | ~9% - 15% | ~6% - 7% | ~5% - 13% | ~4% - 9% |
| Blurred Vision | <5% | ~4% - 10% | <5% | ~4% - 5% | ~3% - 5% |
| Dizziness | <5% | ~5% - 12% | ~3% - 6% | <5% | <5% |
Note: The incidence rates are approximate and can vary based on the specific study population and design. Data is compiled from multiple sources.
Experimental Protocols: A Look into Clinical Trial Methodologies
The safety and efficacy of Darifenacin and its comparators have been established through rigorous, well-designed clinical trials. While specific protocols may vary between studies, a typical methodology for a Phase III clinical trial assessing a new drug for overactive bladder is outlined below.
Study Design: Most pivotal trials are randomized, double-blind, placebo-controlled, and often include an active comparator arm. The duration of these studies is typically 12 weeks, with some long-term extension studies lasting up to one year.[2][3][4][5]
Patient Population: Participants are generally adults (18 years and older) with a clinical diagnosis of overactive bladder for at least 3 to 6 months. Key inclusion criteria often include a minimum number of micturitions and incontinence episodes per day or week, as recorded in a patient diary.
Intervention: Patients are randomly assigned to receive a fixed or flexible dose of the investigational drug (e.g., Darifenacin 7.5 mg or 15 mg once daily), placebo, or an active comparator (e.g., Oxybutynin or Tolterodine).
Efficacy and Safety Assessments:
-
Efficacy: The primary efficacy endpoints are typically the change from baseline in the number of incontinence episodes, micturition frequency, and voided volume, as recorded in patient diaries.
-
Safety: The safety assessment is comprehensive and includes:
-
Monitoring and recording of all adverse events (AEs), including their severity and relationship to the study drug.
-
Vital signs (blood pressure and heart rate).
-
Electrocardiograms (ECGs) to assess for any cardiac effects.
-
Laboratory tests (hematology, blood chemistry, and urinalysis).
-
Physical examinations.
-
The following flowchart illustrates a typical workflow for a clinical trial evaluating an overactive bladder medication.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Twelve-month treatment of overactive bladder: efficacy and tolerability of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tolterodine reduces the number of urge incontinence episodes in patients with an overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized, double-blind placebo controlled trial of the once daily antimuscarinic agent solifenacin succinate in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of overactive bladder with once-daily extended-release tolterodine or oxybutynin: the antimuscarinic clinical effectiveness trial (ACET) - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on Afacifenacin's M3 Receptor Selectivity: A Comparative Guide
For researchers and drug development professionals, this guide provides a comparative analysis of Afacifenacin (also known as Darifenacin) and other muscarinic receptor antagonists. The data and methodologies presented are based on published findings to facilitate the replication and verification of this compound's effects, particularly its selectivity for the M3 muscarinic acetylcholine receptor (mAChR).
This compound is a selective M3 muscarinic receptor antagonist developed for the treatment of overactive bladder (OAB).[1][2] Its therapeutic effect is primarily achieved by inhibiting the binding of acetylcholine to M3 receptors on the detrusor muscle of the bladder, leading to muscle relaxation and an increased bladder capacity.[3] The selectivity for the M3 receptor subtype is a key characteristic of this compound, as this may reduce the incidence of side effects associated with the blockade of other muscarinic receptor subtypes in other organs.
Comparative Analysis of Muscarinic Receptor Antagonists
To contextualize the selectivity of this compound, the following table summarizes the binding affinities (pKi values) of this compound and other non-selective and M3-selective antimuscarinic agents for the five human muscarinic receptor subtypes (M1-M5). The data is derived from radioligand binding assays conducted on Chinese Hamster Ovary (CHO-K1) cells stably expressing the respective human recombinant muscarinic receptor subtypes.[4] A higher pKi value indicates a stronger binding affinity of the compound for the receptor.
| Compound | M1 pKi | M2 pKi | M3 pKi | M4 pKi | M5 pKi | M3 Selectivity (fold vs. M2) |
| This compound (Darifenacin) | 8.2 | 7.4 | 9.1 | 7.3 | 8.0 | ~50 |
| Tolterodine | 8.8 | 8.0 | 8.5 | 7.7 | 7.7 | ~3 |
| Oxybutynin | 8.7 | 7.8 | 8.9 | 8.0 | 7.4 | ~13 |
| Propiverine | 6.6 | 5.4 | 6.4 | 6.0 | 6.5 | ~10 |
| Trospium | 9.1 | 9.2 | 9.3 | 9.0 | 8.6 | ~1.3 |
Data sourced from a study comparing the binding affinity of darifenacin with other antimuscarinic drugs.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects.
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is designed to determine the binding affinity of a test compound (e.g., this compound) to different muscarinic receptor subtypes.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured in appropriate media (e.g., Ham's F-12 or DMEM/F-12) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Once confluent, the cells are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in a binding buffer.
2. Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a constant concentration of a radiolabeled ligand that binds to muscarinic receptors (e.g., [N-methyl-3H]-scopolamine), and varying concentrations of the unlabeled test compound.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand.
-
The radioactivity on the filter is measured using a scintillation counter.
3. Data Analysis:
-
The amount of radioligand bound to the receptors is plotted against the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
-
The Ki value (the inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
Phosphoinositide Turnover Assay
This functional assay is used to assess the antagonist activity of a compound at the M3 receptor, which signals through the phosphoinositide pathway.
1. Cell Culture and Labeling:
-
CHO-K1 cells expressing the M3 receptor are cultured as described above.
-
The cells are pre-incubated with a radiolabeled precursor of phosphoinositides, such as [3H]-myo-inositol, to label the cellular phosphoinositide pool.
2. Antagonist Assay:
-
The labeled cells are washed and then incubated with the test compound (antagonist) at various concentrations for a specific period.
-
A muscarinic agonist (e.g., carbachol) is then added to stimulate the M3 receptors.
-
The activation of M3 receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol phosphates (IPs).
-
The reaction is stopped, and the total inositol phosphates are extracted from the cells.
3. Data Analysis:
-
The amount of radiolabeled inositol phosphates is quantified using a scintillation counter.
-
The ability of the antagonist to inhibit the agonist-induced production of inositol phosphates is measured, and the IC50 value for the antagonist is determined.
Visualizations
This compound's Signaling Pathway
The following diagram illustrates the mechanism of action of this compound at the M3 muscarinic receptor in the bladder smooth muscle.
Caption: this compound competitively blocks the M3 receptor, inhibiting bladder contraction.
Experimental Workflow for Radioligand Binding Assay
The diagram below outlines the key steps in a radioligand binding assay to determine the affinity of a compound for a specific receptor.
Caption: Workflow for determining compound affinity using a radioligand binding assay.
References
- 1. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phospholipid turnover during cell-cycle traverse in synchronous Chinese-hamster ovary cells. Mitogenesis without phosphoinositide breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ics.org [ics.org]
Safety Operating Guide
Safe Disposal of Afacifenacin: A Guide for Laboratory Professionals
The proper disposal of Afacifenacin, a compound under investigation, is crucial for maintaining laboratory safety and minimizing environmental impact. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the appropriate handling and disposal procedures for this compound waste. Adherence to these protocols is essential to ensure compliance with safety regulations and to foster a culture of responsible chemical management.
I. This compound Hazard Profile
This compound presents specific hazards that necessitate careful handling during disposal. The primary risks associated with this compound are outlined in its Material Safety Data Sheet (MSDS).
Key Hazard Information:
-
Human Health: Harmful if swallowed[1].
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1].
This high aquatic toxicity underscores the importance of preventing this compound from entering water systems.
II. Quantitative Data for Safe Handling
The following table summarizes key quantitative and qualitative data for this compound, essential for risk assessment and handling during the disposal process.
| Property | Data | Source |
| Molecular Formula | C27H26F3N3O2 | [1] |
| Molecular Weight | 481.51 g/mol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life with long lasting effects | ||
| Storage Conditions | Powder: -20°C; In solvent: -80°C | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents |
III. Step-by-Step Disposal Protocol
The fundamental principle for this compound disposal is that it must be managed as hazardous waste. It should never be disposed of down the drain or in regular trash.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles with side-shields.
-
Chemical-resistant gloves.
-
Impervious laboratory coat.
-
Use a suitable respirator if creating aerosols or dust.
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid this compound waste, including unused compound, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.
-
The container must be sealable and made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound (e.g., solutions, solvents from reactions or analysis) in a separate, labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
3. Labeling:
-
Clearly label the hazardous waste container with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date.
-
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials.
-
The storage area should be cool, well-ventilated, and have secondary containment to prevent spills.
5. Final Disposal:
-
The precautionary statement P501 mandates that the contents and container must be disposed of at an approved waste disposal plant.
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
Do not attempt to treat or neutralize this compound waste in the lab unless a specific, validated protocol is in place.
6. Spill Management:
-
In case of a spill, collect the spillage to prevent it from entering drains or the environment.
-
Use an absorbent material for liquid spills.
-
Carefully sweep up solid spills, avoiding dust generation.
-
All cleanup materials must be placed in the hazardous waste container.
-
Wash the affected area thoroughly after cleanup.
IV. Experimental Workflow for Waste Management
The following diagram illustrates the decision-making process and workflow for managing this compound waste in a laboratory setting, from generation to disposal.
References
Essential Safety and Operational Guide for Handling Afacifenacin
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for Afacifenacin, a compound requiring careful management in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to proper safety measures is crucial to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment is required when handling this compound.[1]
| Personal Protective Equipment | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Skin and Body Protection | Impervious clothing |
| Respiratory Protection | Suitable respirator |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical to prevent contamination and accidental exposure. The following workflow outlines the procedural steps for safe handling.
Experimental Protocol: Stock Solution Preparation
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Don all required personal protective equipment as specified in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder. Avoid creating dust.
-
Dissolving: Add the appropriate solvent to the weighed this compound. The storage conditions suggest it can be stored in a solvent.[1]
-
Storage: Store the resulting solution in a tightly sealed container at -80°C for long-term stability.[1]
First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water. Seek prompt medical attention. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and call a physician immediately. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Waste Categorization and Collection:
-
Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, gloves, wipes) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed hazardous waste container.
-
Empty Containers: Rinse empty containers thoroughly before disposal, collecting the rinseate as liquid hazardous waste.
Disposal Procedure:
All waste containing this compound must be disposed of through an approved waste disposal plant. Do not dispose of this compound or its containers in the regular trash or down the drain. Follow all local, state, and federal regulations for hazardous waste disposal. The recommended procedure is to mix the substance with a non-recyclable material like cat litter or coffee grounds, place it in a sealed bag, and then into the appropriate waste stream.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
